molecular formula C10H14BrN B8649495 2-(4-Bromo-2-methylphenyl)propan-2-amine

2-(4-Bromo-2-methylphenyl)propan-2-amine

Cat. No.: B8649495
M. Wt: 228.13 g/mol
InChI Key: KBUSIBHEBGMDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-methylphenyl)propan-2-amine is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-2-methylphenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-methylphenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H14BrN/c1-7-6-8(11)4-5-9(7)10(2,3)12/h4-6H,12H2,1-3H3

InChI Key

KBUSIBHEBGMDPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)(C)N

Origin of Product

United States

Foundational & Exploratory

Brominated Propanamines: Pharmacophore Architecture and Biological Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated propanamines represent a specialized class of pharmacophores where a three-carbon alkylamine backbone serves as a scaffold for brominated aromatic systems.[1][2] This architecture is pivotal in medicinal chemistry, bridging the gap between antihistamines (e.g., brompheniramine) and psychotropic agents (e.g., zimelidine). The presence of the bromine atom is not merely a lipophilic booster; it frequently acts as a "sigma-hole" donor for halogen bonding, enhancing receptor affinity and selectivity profiles against G-protein coupled receptors (GPCRs) and monoamine transporters.[1] This guide dissects the structure-activity relationships (SAR), therapeutic mechanisms, and synthetic protocols defining this chemical class.

Part 1: Chemical Architecture & Pharmacophore Analysis

The core utility of the brominated propanamine motif lies in its ability to span the "critical distance" (typically 5–6 Å) between an aromatic binding pocket and an anionic aspartate residue within a receptor's transmembrane domain.

The "Bromine Advantage" in SAR

While chlorine and fluorine are common bioisosteres, bromine offers unique physicochemical properties in the propanamine series:

  • Lipophilicity (logP): Bromine significantly increases the partition coefficient compared to chlorine, facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS-active derivatives like SSRIs.[1][2]

  • Halogen Bonding: Unlike fluorine, bromine exhibits a distinct region of positive electrostatic potential (the sigma-hole) on its head. This allows for directional non-covalent interactions with nucleophilic residues (e.g., backbone carbonyls) in the receptor pocket, often resulting in a 10-fold increase in potency over non-halogenated analogs.

Structural Classes
ClassRepresentative MoleculeStructural FeaturePrimary Target
Flexible Propanamines Brompheniramine Chiral carbon at C3; free rotationH1 Histamine Receptor
Rigid Allylamines Zimelidine Olefinic double bond locks conformationSerotonin Transporter (SERT)
Marine Alkaloids Aplysamine-2 Bromotyrosine linked to propanamineAntimicrobial / Cytotoxic

Part 2: Therapeutic Mechanisms[3][4]

H1 Receptor Antagonism (Brompheniramine)

Brompheniramine acts as an inverse agonist at the H1 receptor. The propanamine backbone positions the protonated tertiary amine to form an ionic bond with Asp107 in Transmembrane Domain 3 (TM3). Simultaneously, the p-bromophenyl group occupies a hydrophobic pocket, where the bromine atom stabilizes the inactive conformation of the receptor.

Serotonin Reuptake Inhibition (Zimelidine)

Zimelidine, a structural rigidification of the propanamine scaffold, was the first SSRI. The Z-configuration is essential; it orients the bromophenyl ring to overlap with the serotonin binding site on SERT. The bromine atom is critical for selectivity, reducing affinity for the norepinephrine transporter (NET) compared to its non-brominated counterparts.

Visualization of Signaling & SAR

The following diagram illustrates the SAR logic and the divergence between H1 and SERT activity based on conformational flexibility.

BrominatedPropanamines Core Propanamine Backbone (3-Carbon Spacer) Drug_Brom Brompheniramine (Flexible) Core->Drug_Brom Chiral Center Drug_Zim Zimelidine (Rigid/Allylamine) Core->Drug_Zim Double Bond Br Bromine Substituent (Sigma-Hole Donor) Br->Drug_Brom Increases Potency Br->Drug_Zim Selectivity (vs NET) Amine Tertiary Amine (Cationic Head) Target_H1 H1 Receptor (Antihistamine) Target: Asp107 Amine->Target_H1 Ionic Bond Target_SERT SERT (Antidepressant) Target: 5-HT Pocket Amine->Target_SERT Ionic Bond Drug_Brom->Target_H1 Inverse Agonist Drug_Zim->Target_SERT Reuptake Inhibitor

Caption: Divergent biological activities of the brominated propanamine scaffold based on conformational rigidity.

Part 3: Experimental Protocols

Synthesis of Brompheniramine (Racemic)

This protocol describes the classic alkylation of a pyridine anion, a fundamental reaction for generating the propanamine backbone.

Reagents:

  • 2-(4-Bromobenzyl)pyridine (Starting Material)[1][2][3]

  • Sodium Amide (NaNH₂, 50% suspension in toluene)

  • 2-Dimethylaminoethyl chloride (Free base, freshly prepared)[1][2]

  • Toluene (Anhydrous)[2]

Workflow:

  • Anion Formation: In a 3-neck flask under nitrogen, dissolve 2-(4-bromobenzyl)pyridine (0.1 mol) in anhydrous toluene (150 mL). Add Sodium Amide (0.12 mol) slowly. Heat to reflux for 2 hours. The solution will turn dark red, indicating the formation of the benzylic carbanion.

  • Alkylation: Cool the mixture to 40°C. Add 2-dimethylaminoethyl chloride (0.12 mol) dropwise over 30 minutes. The red color will fade.

  • Completion: Reflux for an additional 3 hours to ensure complete alkylation.

  • Workup: Cool to room temperature. Quench carefully with water (50 mL). Separate the organic layer and extract the aqueous layer with toluene. Combine organic phases, dry over MgSO₄, and concentrate under vacuum.

  • Purification: The oily residue is purified via high-vacuum distillation (bp 150–155°C at 0.5 mmHg) or converted to the maleate salt by treating with maleic acid in isopropanol.[1]

H1 Receptor Binding Assay (Validation)

To verify biological activity, a radioligand binding assay is standard.

  • Tissue Source: CHO cells stably expressing human H1 receptor.[1]

  • Radioligand: [³H]-Pyrilamine (Specific Activity ~80 Ci/mmol).[1][2]

  • Protocol:

    • Incubate membrane preparations (50 µg protein) with [³H]-Pyrilamine (2 nM) and increasing concentrations of the synthesized Brompheniramine (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 60 min at 25°C in phosphate buffer (pH 7.4).

    • Terminate reaction by rapid filtration through GF/B filters.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

    • Data Analysis: Calculate IC₅₀ and K_i using the Cheng-Prusoff equation. A valid synthesis should yield a K_i of approximately 1–5 nM.

Part 4: Toxicology & Metabolism

The metabolic fate of brominated propanamines is heavily influenced by the bromine atom.

  • N-Dealkylation: The primary metabolic route (CYP450 mediated) removes the methyl groups from the amine tail.

  • Lack of Dehalogenation: Unlike iodinated compounds, the C-Br bond on the phenyl ring is metabolically stable and resistant to oxidative dehalogenation in vivo. This prevents the release of bromide ions, reducing the risk of bromism (chronic bromide toxicity) at therapeutic doses.

Part 5: References

  • Mechanism of Action & Pharmacology of Brompheniramine. Dr.Oracle. (2025). Retrieved from [Link]

  • Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes. PubMed. (1999).[4] Retrieved from [Link]

  • Zimelidine: The first SSRI and its structural characteristics. Wikipedia. (2025). Retrieved from [Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central. (2019). Retrieved from [Link]

  • Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. D-NB. (2022).[1][2] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of the novel compound, 2-(4-Bromo-2-methylphenyl)propan-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causal logic behind experimental choices. It integrates foundational principles with advanced analytical strategies, ensuring a self-validating and robust structural assignment. The guide details protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. Where applicable, the potential for single-crystal X-ray crystallography as an ultimate confirmation is also discussed.

Introduction: The Imperative for Unambiguous Structure Verification

The process of bringing a new chemical entity from discovery to application is underpinned by the certainty of its molecular structure. Structure elucidation is the systematic process of determining the precise arrangement of atoms within a molecule.[1] This is not merely an academic exercise; it is a critical step for understanding a compound's potential therapeutic effects, its mechanism of action, and for securing intellectual property.[2] For a novel compound like 2-(4-Bromo-2-methylphenyl)propan-2-amine, a substituted phenethylamine, even minor ambiguities in its structure could lead to significant misinterpretations of its biological activity and safety profile.

This guide, therefore, presents a holistic and logical workflow for the structural characterization of 2-(4-Bromo-2-methylphenyl)propan-2-amine, emphasizing the synergy between different analytical techniques to build an unassailable structural proof.

Foundational Analysis: Confirming Molecular Formula and Key Functional Groups

The initial phase of structure elucidation focuses on establishing the molecular formula and identifying the principal functional groups. This is efficiently achieved through a combination of mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

High-resolution mass spectrometry (HRMS) is the first-line technique for determining the molecular weight and, by extension, the molecular formula of a new compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this amine, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Analysis: The sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The instrument is set to acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion peak, providing a key diagnostic signature.[3]

Data Presentation: Predicted Mass Spectrometry Data

FeaturePredicted ValueRationale
Molecular Formula C₁₀H₁₄BrNBased on the proposed structure.
Nominal Mass 227/229 g/mol Reflecting the two major isotopes of bromine.
Exact Mass of [M+H]⁺ 228.0382 / 230.0362For C₁₀H₁₅⁷⁹BrN⁺ and C₁₀H₁₅⁸¹BrN⁺.
Isotopic Pattern Two peaks of nearly equal intensity separated by 2 m/z units.Characteristic signature of a monobrominated compound.[3]

A key fragmentation pathway in electron ionization (EI) mass spectrometry for related phenethylamines involves the loss of a methyl group to form a stable benzylic cation. For 2-(4-Bromo-2-methylphenyl)propan-2-amine, a significant fragment would be expected from the cleavage of a methyl group from the isopropylamine moiety.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy provides rapid and definitive evidence for the presence of key functional groups by measuring the absorption of infrared radiation by molecular vibrations.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[4]

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Presentation: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400-3300 (two bands)N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)The presence of two distinct bands in this region is characteristic of a primary amine.[5][6]
~3050C-H Aromatic StretchAryl C-HConfirms the presence of the phenyl ring.
2970-2850C-H Aliphatic StretchMethyl/Isopropyl C-HIndicates the presence of the alkyl portions of the molecule.
1600-1580N-H Bend (Scissoring)Primary Amine (-NH₂)Further confirms the primary amine functionality.[5]
~1475C=C Aromatic StretchPhenyl RingProvides evidence for the aromatic core.
1335-1250C-N StretchAromatic AmineThe position of this band supports an amine attached to an aromatic system.[5]
~820C-H Out-of-plane Bend1,2,4-Trisubstituted BenzeneThe pattern of out-of-plane bends can suggest the substitution pattern on the aromatic ring.
~600C-Br StretchAryl BromideConfirms the presence of the carbon-bromine bond.

Core Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[2] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular connectivity.

One-Dimensional NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.

Data Presentation: Predicted ¹H and ¹³C NMR Data

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹H MultiplicityPredicted ¹H IntegrationPredicted ¹³C Shift (ppm)
1 ---~145
2 ---~120
3 ~7.3d1H~132
4 ---~121
5 ~7.0dd1H~129
6 ~7.2d1H~131
7 ~2.3s3H~20
8 ---~55
9 ~1.5s6H~30
10 ~1.7 (broad)s2H-

Atom labels refer to the structure diagram below.

Chemical Structure of 2-(4-Bromo-2-methylphenyl)propan-2-amine with atom numbering for NMR Figure 1: Chemical Structure with Atom Numbering
Two-Dimensional NMR: Establishing Connectivity

2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[8] For this molecule, COSY is expected to show correlations between the aromatic protons on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[9][10] This allows for the definitive assignment of proton signals to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[9][10] This is a powerful tool for piecing together the molecular fragments. For instance, the protons of the methyl group (7) should show an HMBC correlation to the aromatic carbons C1, C2, and C6. The protons of the isopropyl methyl groups (9) should correlate with the quaternary carbon (8) and the amine-bearing carbon.

Experimental Workflow: 2D NMR Analysis

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_final Structural Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Framework) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure 2-(4-Bromo-2-methylphenyl) propan-2-amine COSY->Structure Aromatic spin system HSQC->Structure Assign protons to carbons HMBC->Structure Connect fragments

Caption: Workflow for NMR-based structure elucidation.

Key HMBC Correlations for Structural Confirmation

G C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 (Me) H7 H7 H7->C1 ²J H7->C2 ³J H7->C6 ³J C8 C8 C9 C9 (Me) H9 H9 H9->C1 ³J H9->C8 ²J C9_prime C9' (Me) H9_prime H9' H9_prime->C1 ³J H9_prime->C8 ²J

Sources

An In-depth Technical Guide to the Derivatives and Analogs of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of 2-(4-Bromo-2-methylphenyl)propan-2-amine and its analogs. This core scaffold, a substituted α,α-dimethylphenethylamine, presents a versatile platform for chemical exploration in drug discovery and materials science. We will delve into the strategic synthesis of the core molecule, explore key derivatization pathways including N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions, and discuss the anticipated structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The 2-(4-Bromo-2-methylphenyl)propan-2-amine Scaffold

The 2-(4-Bromo-2-methylphenyl)propan-2-amine core structure belongs to the class of phenethylamines, a privileged scaffold in medicinal chemistry known for its diverse biological activities, particularly targeting the central nervous system. The defining features of this specific molecule are:

  • α,α-Dimethyl Substitution: The gem-dimethyl group on the carbon alpha to the amine provides steric hindrance, which can significantly influence its metabolic stability by preventing enzymatic degradation, potentially leading to a longer duration of action compared to its unsubstituted counterparts.

  • Phenyl Ring Substitution: The presence of a bromine atom at the para-position and a methyl group at the ortho-position offers distinct advantages. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The ortho-methyl group can influence the conformation of the molecule and its interaction with biological targets.

This unique combination of features makes 2-(4-Bromo-2-methylphenyl)propan-2-amine an attractive starting point for the development of novel chemical entities with tailored properties.

Synthesis of the Core Molecule: A Strategic Approach

A robust and efficient synthesis of the core molecule is paramount for any subsequent derivatization campaign. A logical and field-proven approach involves a three-step sequence commencing with a Grignard reaction, followed by a Ritter reaction and subsequent amide hydrolysis.

Overall Synthetic Workflow

Synthesis_Workflow A 1-Bromo-4-iodo-2-methylbenzene B 2-(4-Bromo-2-methylphenyl)-2-propanol A->B Grignard Reaction C N-(2-(4-Bromo-2-methylphenyl)propan-2-yl)acetamide B->C Ritter Reaction D 2-(4-Bromo-2-methylphenyl)propan-2-amine C->D Hydrolysis Mg Mg, THF Acetone Acetone Ritter 1. CH3CN, H2SO4 2. H2O Hydrolysis aq. HCl, reflux

Caption: Proposed synthetic workflow for 2-(4-Bromo-2-methylphenyl)propan-2-amine.

Step 1: Grignard Reaction for Tertiary Alcohol Formation

The initial step involves the formation of a tertiary alcohol, 2-(4-Bromo-2-methylphenyl)-2-propanol, via the reaction of a Grignard reagent with acetone. The Grignard reagent is prepared from a suitable starting material like 1-bromo-4-iodo-2-methylbenzene, where the more reactive iodine will preferentially form the organomagnesium species.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-iodo-2-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction mixture is stirred, and gentle heating may be required to initiate the reaction, which is exothermic. Stir until the magnesium is consumed.

  • Reaction with Acetone: Cool the Grignard reagent in an ice bath. Add a solution of acetone (1.1 eq.) in anhydrous THF dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-Bromo-2-methylphenyl)-2-propanol. Purification can be achieved by column chromatography on silica gel.

Step 2: Ritter Reaction for Amide Synthesis

The Ritter reaction is a powerful method for converting tertiary alcohols into N-tert-alkyl amides using a nitrile in the presence of a strong acid.[1][2][3][4][5][6][7][8] This reaction proceeds via the formation of a stable tertiary carbocation.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-(4-Bromo-2-methylphenyl)-2-propanol (1.0 eq.) in acetonitrile (excess, serves as both reactant and solvent).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq.) dropwise, maintaining the temperature below 20 °C.

  • Reaction and Work-up: After the addition, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). Pour the reaction mixture slowly onto crushed ice with stirring. Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain crude N-(2-(4-Bromo-2-methylphenyl)propan-2-yl)acetamide.

Step 3: Hydrolysis to the Primary Amine

The final step is the hydrolysis of the acetamide to the desired primary amine under acidic conditions.

Experimental Protocol:

  • Hydrolysis: Reflux the crude N-(2-(4-Bromo-2-methylphenyl)propan-2-yl)acetamide (1.0 eq.) in an excess of aqueous hydrochloric acid (e.g., 6M HCl) for several hours.

  • Work-up: Cool the solution and wash with diethyl ether to remove any unreacted starting material. Make the aqueous layer basic with a concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the liberated amine with diethyl ether (3 x 50 mL). Combine the ethereal extracts, dry over anhydrous potassium carbonate, and evaporate the solvent to yield 2-(4-Bromo-2-methylphenyl)propan-2-amine. Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Derivatization Strategies

The core molecule offers multiple points for diversification, primarily at the amine nitrogen and the aromatic bromine position.

N-Alkylation and N-Acylation

Modification of the primary amine is a fundamental strategy to modulate the pharmacological properties of phenethylamines.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through various methods, such as reductive amination or direct alkylation with alkyl halides. Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride.

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amides.[9][10][11] This transformation can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Experimental Protocol (General for N-Acylation):

  • Dissolve 2-(4-Bromo-2-methylphenyl)propan-2-amine (1.0 eq.) and triethylamine (1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM) or THF.

  • Cool the solution in an ice bath and add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig couplings.[4][5][12][13][14][15][16][17][18][19][20]

3.2.1. Suzuki-Miyaura Coupling: Phenyl Ring Modification

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[4][5][13][14][18][19][20] This reaction is highly versatile and tolerates a wide range of functional groups.

Suzuki_Coupling A 2-(4-Bromo-2-methylphenyl)propan-2-amine C 2-(2-Methyl-4-R-phenyl)propan-2-amine A->C Suzuki-Miyaura Coupling B R-B(OH)2 B->C Catalyst Pd Catalyst Base

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol (General for Suzuki Coupling):

  • In an oven-dried flask, combine 2-(4-Bromo-2-methylphenyl)propan-2-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

3.2.2. Buchwald-Hartwig Amination: Introducing Nitrogen-based Substituents

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[12][15][16][17] This allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the phenyl ring.

Experimental Protocol (General for Buchwald-Hartwig Amination):

  • In a glovebox or under an inert atmosphere, combine 2-(4-Bromo-2-methylphenyl)propan-2-amine (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Structure-Activity Relationship (SAR) Considerations

While specific biological data for derivatives of 2-(4-Bromo-2-methylphenyl)propan-2-amine are not extensively reported in the public domain, we can extrapolate potential SAR trends based on the broader class of phenethylamines and amphetamines.

Table 1: Predicted Impact of Structural Modifications on Biological Activity

Modification SiteStructural ChangePredicted Impact on ActivityRationale
Amine (N-position) N-methylationMay increase CNS stimulant activity.Similar to the relationship between amphetamine and methamphetamine.
N-acetylationLikely to decrease or abolish CNS activity.Amides are generally less basic and have different pharmacokinetic profiles.
N-alkylation (larger groups)May shift activity towards other receptor systems or decrease potency.Steric bulk can hinder binding to primary targets.
Phenyl Ring (4-position) Replacement of Br with HRemoval of the synthetic handle; may serve as a baseline for activity.
Replacement of Br with other halogens (F, Cl)May modulate lipophilicity and electronic properties, affecting potency and metabolism.Halogenated compounds often exhibit altered pharmacological profiles.
Replacement of Br with alkyl/aryl groups (via Suzuki)Can explore hydrophobic pockets in target binding sites and introduce new van der Waals interactions.
Replacement of Br with amino/substituted amino groups (via Buchwald-Hartwig)Introduces hydrogen bond donors/acceptors, potentially altering target selectivity and potency.

Characterization of Derivatives and Analogs

The structural elucidation and purity assessment of synthesized compounds are critical for reliable biological evaluation. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amine or the C=O stretch of an amide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

The 2-(4-Bromo-2-methylphenyl)propan-2-amine scaffold represents a promising starting point for the development of novel chemical entities. Its synthesis is achievable through a reliable multi-step sequence, and its structure offers multiple avenues for derivatization. The strategic application of N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions can generate a diverse library of analogs with potentially tunable physicochemical and pharmacological properties. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the chemical space around this versatile core structure. Further investigation into the biological activities of these novel derivatives is warranted and could lead to the discovery of new therapeutic agents or functional materials.

References

  • Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948, 70 (12), 4045–4048.
  • Wikipedia. Ritter reaction. [Link]

  • Organic Syntheses Procedure. n-bromoacetamide. [Link]

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • Wikipedia. Methamphetamine. [Link]

  • Der Pharma Chemica. N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • FULIR. Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. [Link]

  • Indian Academy of Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Web Pages. 6. Grignard Reaction. [Link]

  • PubMed. N-Alkylation of phenethylamine and tryptamine. [Link]

  • YouTube. ACYLATION of ALCOHOLS / AMINES. [Link]

  • Chemtube3d. Grignard Reaction. [Link]

  • Semantic Scholar. A study of the alkylation and acylation of N-acylthiazolidinethione. [Link]

  • PubMed. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. [Link]

  • ResearchGate. Suzuki reactions promoted by different ligands (the catalytic conditions... [Link]

  • ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. | Request PDF. [Link]

  • PubMed. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. [Link]

  • PubMed. Synthesis and structure-activity relationships and effects of phenylpropanoid amides of octopamine and dopamine on tyrosinase inhibition and antioxidation. [Link]

  • Google Patents. A PROCESS FOR THE PREPARATION OF R-(-)-N, ALPHA-DIMETHYLPHENETHYLAMINE (LEVMETAMFETAMINE) OR S-(+) -
  • Google Patents. A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+) -
  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]

  • Reddit. Acylation of N-Aryl systems using acyl chlorides. [Link]

  • NIH. 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. [Link]

  • Google Patents. Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

Sources

Methodological & Application

Protocol for the synthesis of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-Bromo-2-methylphenyl)propan-2-amine (also known as 4-bromo-2-methyl-cumylamine). This molecule is a critical pharmacophore in medicinal chemistry, serving as a sterically hindered primary amine scaffold for kinase inhibitors (e.g., PI3K/mTOR pathway modulators) and SGLT2 inhibitors.

The synthesis addresses the primary challenge of this motif: introducing a primary amine at a quaternary benzylic carbon adjacent to an ortho-methyl substituent. Standard nucleophilic substitutions (


) fail due to steric hindrance. Therefore, this protocol utilizes a Grignard addition  followed by a Ritter Reaction , a pathway selected for its reliability in constructing bulky tertiary amines.

Retrosynthetic Analysis & Pathway

The synthetic strategy disconnects the target amine back to the commercially available Methyl 4-bromo-2-methylbenzoate .

  • Step 1 (Nucleophilic Addition): Double addition of methylmagnesium bromide to the ester yields the tertiary alcohol.

  • Step 2 (Ritter Reaction): Acid-catalyzed dehydration generates a stable tertiary benzylic carbocation, which is trapped by acetonitrile to form the acetamide.

  • Step 3 (Hydrolysis): Cleavage of the sterically hindered amide yields the target amine.

Retrosynthesis Target Target Amine (Quaternary Carbon) Amide Intermediate Acetamide (Ritter Product) Target->Amide Hydrolysis (HCl/Reflux) Alcohol Tertiary Alcohol (Precursor) Amide->Alcohol Ritter Rxn (MeCN/H2SO4) Start Methyl 4-bromo- 2-methylbenzoate Alcohol->Start Grignard (MeMgBr)

Figure 1: Retrosynthetic logic flow from target amine to starting ester.

Experimental Protocols

Phase 1: Synthesis of 2-(4-Bromo-2-methylphenyl)propan-2-ol

Objective: Formation of the tertiary alcohol via double Grignard addition.

Reagents:

Reagent Equiv. Role
Methyl 4-bromo-2-methylbenzoate 1.0 Starting Material
Methylmagnesium bromide (3.0 M in Et₂O) 2.5 Nucleophile
Tetrahydrofuran (THF), Anhydrous - Solvent

| Ammonium Chloride (sat. aq.) | - | Quench |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve Methyl 4-bromo-2-methylbenzoate (10.0 g, 43.6 mmol) in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer MeMgBr (36.5 mL, 109 mmol) to the addition funnel. Add dropwise to the ester solution over 45 minutes. Critical: Maintain internal temperature <10°C to prevent Wurtz coupling side reactions.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature (RT). Stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the ester.

  • Quench: Cool back to 0°C. Carefully quench with saturated

    
     (50 mL). Caution: Exothermic gas evolution.
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude tertiary alcohol is typically pure enough (>95%) for the next step. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Checkpoint: Product should appear as a viscous, colorless to pale yellow oil.

  • ¹H NMR (Expected, CDCl₃):

    
     7.3-7.4 (m, 3H), 1.62 (s, 6H, gem-dimethyl), 2.35 (s, 3H, Ar-Me).
    
Phase 2: The Ritter Reaction (Amide Formation)

Objective: Conversion of the tertiary alcohol to the acetamide via a carbocation intermediate.

Reagents:

Reagent Equiv. Role
Tertiary Alcohol (from Phase 1) 1.0 Substrate
Acetonitrile (MeCN) Solvent Reactant/Solvent

| Sulfuric Acid (Conc.


) | 2.0 | Catalyst/Dehydrant |
| Glacial Acetic Acid | 2.0 | Co-solvent (Optional) |

Protocol:

  • Setup: Place the tertiary alcohol (10.0 g, ~43 mmol) in a round-bottom flask. Add Acetonitrile (40 mL).

  • Acid Addition: Cool the mixture to 0°C. Add concentrated

    
     (4.6 mL) dropwise via syringe.
    
    • Mechanistic Insight: The acid protonates the alcohol, leading to water loss and formation of a tertiary benzylic carbocation. The ortho-methyl group stabilizes this cation inductively but also provides steric bulk that discourages side-reactions like dimerization.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. The solution will likely darken.

  • Quench: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. The acetamide product typically precipitates as a solid.

  • Isolation: Filter the precipitate. If no solid forms, extract with DCM, wash with

    
     to neutralize acid, and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Intermediate Structure: N-(2-(4-bromo-2-methylphenyl)propan-2-yl)acetamide.

Phase 3: Hydrolysis to Target Amine

Objective: Cleavage of the sterically hindered amide.

Challenge: Tertiary alkyl amides are exceptionally stable against hydrolysis due to steric protection of the carbonyl carbon. Standard reflux conditions often fail.

Protocol (High-Intensity Acid Hydrolysis):

  • Mixture: Suspend the acetamide (8.0 g) in a mixture of Ethanol (40 mL) and Concentrated HCl (40 mL).

  • Reflux: Heat to vigorous reflux (approx. 90-100°C) for 24–48 hours. Monitor by LC-MS for conversion of the amide (M+H ~270) to the amine (M+H ~228).

    • Alternative: If conversion is slow, use Ethylene Glycol/KOH at 150°C (Method B), though this may cause debromination if temperature is uncontrolled. The Acidic route is safer for the aryl bromide.

  • Workup:

    • Cool to RT. Concentrate to remove Ethanol.

    • Dilute with water. The solution contains the Amine-HCl salt.

    • Wash with Ether (to remove unreacted amide).

    • Basify the aqueous layer to pH >12 using 50% NaOH (keep cool).

    • Extract the free amine with DCM (3 x 50 mL).

  • Salt Formation (Optional but Recommended): Dissolve the free amine oil in minimal dry Ether and add 2M HCl in Ether. Filter the resulting white solid.

Mechanistic Visualization

The success of the Ritter reaction depends on the stability of the carbocation intermediate.[1] The diagram below illustrates the electronic flow.

Mechanism cluster_conditions Critical Control Points Alcohol Tertiary Alcohol (Protonated) Cation Tertiary Benzylic Carbocation (Stabilized by o-Me) Alcohol->Cation - H2O Nitrilium Nitrilium Ion (Trapped by MeCN) Cation->Nitrilium + MeCN (Nucleophilic Attack) Imidate Imidate Species Nitrilium->Imidate + H2O Amide Acetamide Product Imidate->Amide Tautomerization Warning1 Temp > 20°C during acid addition leads to elimination (Alkene)

Figure 2: Mechanism of the Ritter Reaction highlighting the carbocation intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in Grignard reagents.Flame-dry glassware; use fresh anhydrous THF; increase MeMgBr to 3.0 equiv.
Alkene Formation Elimination during Ritter reaction (Step 2).The carbocation eliminated a proton instead of trapping MeCN. Cool to 0°C or -10°C during

addition.
Incomplete Hydrolysis Steric hindrance of the tert-butyl-like group.Increase reaction time to 72h or switch solvent to n-Propanol/HCl to increase reflux temperature.
Debromination Palladium contamination or excessive reduction.Ensure no Pd residues if using catalytic routes. Avoid

reduction of nitriles (use the Ritter route described).

References

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitiles. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic addition to C=O).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.

Sources

Application Note: Antimicrobial Screening of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This application note details the standardized workflow for evaluating the antimicrobial potential of 2-(4-Bromo-2-methylphenyl)propan-2-amine . Structurally, this compound is a lipophilic phenethylamine derivative characterized by a gem-dimethyl group at the


-position and a halogenated aromatic ring.

Based on Structure-Activity Relationship (SAR) data for cationic amphiphiles, this molecule is predicted to exhibit antimicrobial activity primarily through membrane disruption . Its cationic amine headgroup targets negatively charged bacterial envelopes, while the lipophilic brominated tail facilitates membrane insertion. This guide provides protocols for solubility optimization, Minimum Inhibitory Concentration (MIC) determination, and Mechanism of Action (MoA) validation.

Compound Properties & Handling
PropertyDetailExperimental Implication
IUPAC Name 2-(4-Bromo-2-methylphenyl)propan-2-amineTarget Molecule
Chemical Class

-dimethylphenethylamine (Amphetamine derivative)
Cationic at physiological pH (pKa ~9-10)
Solubility (Free Base) Low in water; High in DMSO/EthanolCritical: Must be dissolved in DMSO or converted to HCl salt for aqueous assays.
Storage -20°C, DesiccatedHygroscopic as a salt; oxidation prone as free base.
Safety Irritant; Potential CNS activityHandle in fume hood; use appropriate PPE.

Experimental Workflow Overview

The screening process follows a logic-gated pipeline designed to eliminate false positives (e.g., precipitation effects) and validate specific antimicrobial activity.

ScreeningWorkflow Start Compound Prep (DMSO Stock) SolubilityCheck Aqueous Solubility Validation Start->SolubilityCheck PrimaryScreen Primary Screen (MIC - Broth Microdilution) SolubilityCheck->PrimaryScreen No Precip. Toxicity Mammalian Cytotoxicity (CC50) PrimaryScreen->Toxicity MIC < 64 µg/mL SecondaryScreen Time-Kill Kinetics (Bactericidal vs Static) PrimaryScreen->SecondaryScreen MIC < 64 µg/mL MOA Membrane Integrity (NPN/PI Uptake) SecondaryScreen->MOA

Figure 1: Logic-gated screening workflow. Progression requires passing solubility and potency thresholds.

Protocol 1: Preparation of Stock Solutions

Objective: Create a stable, homogeneous stock solution to ensure reproducible dosing.

Rationale: The free base form of 2-(4-Bromo-2-methylphenyl)propan-2-amine is likely hydrophobic. Direct addition to media will cause microprecipitation, leading to false-negative results (compound unavailable) or false-positive results (aggregates lysing bacteria physically).

Procedure
  • Weighing: Accurately weigh 10 mg of the compound.

  • Solvent Selection: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10,000 µg/mL (10 mg/mL) .

    • Note: Do not use water or ethanol for the master stock to avoid hydrolysis or evaporation issues.

  • Sterilization: Do not filter sterilize the DMSO stock (some compounds bind to filters). DMSO is self-sterilizing at this concentration.

  • Working Solution: Dilute the stock 1:10 in sterile Mueller-Hinton Broth (MHB) immediately before use to check for precipitation. If cloudy, sonicate or warm to 37°C.

Protocol 2: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines.

Standard: CLSI M07 / ISO 20776-1 [1, 2].[1][2]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains:

    • S. aureus ATCC 29213 (Gram-positive control).

    • E. coli ATCC 25922 (Gram-negative control).[3]

    • P. aeruginosa ATCC 27853 (Efflux pump active control).

  • Indicator: Resazurin (0.015%) (Optional but recommended for clear endpoints).

Step-by-Step Methodology
  • Plate Preparation:

    • Dispense 50 µL of CAMHB into columns 2–12 of a 96-well plate.

    • Dispense 100 µL of the 256 µg/mL working solution into column 1.

    • Perform serial 2-fold dilutions from column 1 to column 10 (transfer 50 µL). Discard 50 µL from column 10.

    • Result: Concentration range 128 µg/mL to 0.25 µg/mL.

    • Controls: Column 11 (Growth Control: Media + Bacteria + Solvent), Column 12 (Sterility Control: Media only).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from fresh overnight culture.

    • Dilute this suspension 1:100 in CAMHB.

    • Add 50 µL of this diluted inoculum to wells 1–11.

    • Final Inoculum: ~5 x 10^5 CFU/mL.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Resazurin (Optional): Add 30 µL of 0.015% Resazurin. Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.[4]

Data Interpretation Table
MIC Value (µg/mL)ClassificationAction Item
< 4 Potent HitProceed to mammalian toxicity & resistance profiling immediately.
4 – 32 Moderate ActivityProceed to hit-to-lead optimization (SAR study).
> 64 InactiveCheck solubility; if soluble, compound is likely inactive.

Protocol 3: Mechanism of Action (Membrane Permeabilization)

Objective: Confirm if the compound acts as a cationic detergent/membrane disruptor.

Rationale: Phenethylamine derivatives with lipophilic tails often kill bacteria by destabilizing the cytoplasmic membrane. We measure this using Propidium Iodide (PI) , a DNA stain that cannot enter intact cells [3].

MOA_Pathway Compound Cationic Amine (Positively Charged) Attraction Electrostatic Attraction to Bacterial Surface (-) Compound->Attraction Insertion Hydrophobic Tail Insertion into Lipid Bilayer Attraction->Insertion Disruption Membrane Depolarization & Pore Formation Insertion->Disruption Leakage Leakage of Intracellular Contents (Cell Death) Disruption->Leakage

Figure 2: Proposed Mechanism of Action for cationic amphiphilic phenethylamines.

Procedure
  • Cell Prep: Harvest S. aureus or E. coli in mid-log phase. Wash twice with PBS. Resuspend to OD600 = 0.5.

  • Dye Addition: Add Propidium Iodide (PI) to a final concentration of 10 µM.

  • Treatment:

    • Add Test Compound at 2x and 4x MIC.

    • Positive Control: CTAB (Cetyltrimethylammonium bromide) or Nisin.

    • Negative Control: PBS + DMSO only.

  • Measurement: Measure fluorescence (Ex 535 nm / Em 617 nm) every 5 minutes for 60 minutes using a plate reader.

  • Result: A rapid increase in fluorescence indicates membrane rupture (PI entering cell and binding DNA).

References

  • CLSI. (2024).[5][6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[1][2][5]

  • EUCAST. (2025). MIC Determination of Non-fastidious and Fastidious Organisms. European Committee on Antimicrobial Susceptibility Testing.[3][7][8]

  • Hurdle, J. G., et al. (2011). Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. Nature Reviews Microbiology.

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods.

Sources

Cell-based assays involving 2-(4-Bromo-2-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Initial Cellular Assay Framework for the Biological Characterization of 2-(4-Bromo-2-methylphenyl)propan-2-amine, a Novel Phenethylamine Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Structural Rationale for Investigation

The compound 2-(4-Bromo-2-methylphenyl)propan-2-amine is a synthetic molecule belonging to the broad class of β-phenethylamines. This structural class is of significant interest in medicinal chemistry and neuropharmacology due to the diverse biological activities of its members, which often target the central nervous system.[1] The core phenethylamine scaffold is the backbone for endogenous catecholamines like dopamine and norepinephrine, as well as a wide array of psychoactive compounds and therapeutic agents.[2]

While no specific biological activity has been documented for 2-(4-Bromo-2-methylphenyl)propan-2-amine in peer-reviewed literature, its structural features provide a compelling rationale for its investigation as a neuroactive compound:

  • Phenethylamine Core: Suggests potential interaction with monoamine systems.

  • 4-Bromo & 2-Methyl Phenyl Substituents: Halogen and alkyl groups on the phenyl ring are known to modulate the affinity and selectivity of phenethylamines for various receptors and transporters.[3]

  • α,α-dimethyl Substitution: The presence of two methyl groups on the alpha carbon (the carbon adjacent to the nitrogen) can confer metabolic stability by sterically hindering enzymatic degradation, such as by monoamine oxidase (MAO), potentially leading to a longer duration of action.[1]

Given these characteristics, a logical starting point for characterizing this novel compound is to assess its activity at key targets for psychoactive phenethylamines: monoamine transporters and serotonin receptors. This guide provides a detailed framework and step-by-step protocols for an initial screening cascade to elucidate the compound's potential mechanism of action.

Proposed Investigative Workflow

The primary hypothesis is that the compound may act as a modulator of monoamine transporters (e.g., the dopamine transporter, DAT) or as a ligand for serotonin (5-HT) receptors, common targets for substituted phenethylamines.[4][5][6] The following workflow outlines a logical progression for initial cell-based screening.

G cluster_2 Phase 3: Cellular Viability P1 Dopamine Transporter (DAT) Reuptake Assay F2 Selectivity Profiling (NET, SERT, other 5-HT receptors) P1->F2 Determine IC50 & assess off-target effects P2 Serotonin Receptor (5-HT2A) Binding Assay F1 Functional Calcium Flux Assay (for 5-HT2A Gq coupling) P2->F1 Determine Ki & assess functional agonism/antagonism C1 Cytotoxicity Assessment (MTT/LDH Assay) F1->C1 F2->C1 Correlate activity with potential toxicity

Caption: Investigative workflow for a novel phenethylamine analog.

Protocol 1: Dopamine Transporter (DAT) Reuptake Inhibition Assay

Scientific Rationale: The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein that controls dopamine homeostasis by mediating its reuptake from the synaptic cleft. Inhibition of DAT prolongs the action of dopamine and is a key mechanism for many stimulant drugs.[4][5] This assay directly measures the ability of the test compound to block the uptake of radiolabeled dopamine into cells engineered to express the human dopamine transporter (hDAT).

Materials:

  • Human Embryonic Kidney (HEK-293) cells stably expressing hDAT cDNA.

  • Complete Culture Medium: Minimal Essential Medium (MEM), 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 μg/mL streptomycin.

  • Uptake Buffer: 5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM glucose, adjusted to pH 7.1.

  • Test Compound: 2-(4-Bromo-2-methylphenyl)propan-2-amine, dissolved in a suitable vehicle (e.g., DMSO) to make a 10 mM stock.

  • Reference Inhibitor: GBR 12909 or Cocaine (10 mM stock in DMSO).

  • Radioligand: [³H]-Dopamine ([³H]-DA).

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) in water.

  • Scintillation Cocktail and Scintillation Counter.

  • 24-well cell culture plates.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HEK-293-hDAT cells in T-75 flasks with complete culture medium at 37°C in a humidified 5% CO₂ atmosphere.

    • One day prior to the assay, seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1.5 x 10⁵ cells/well).

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and reference inhibitor in uptake buffer. A typical concentration range for an initial screen would be from 1 nM to 10 µM. Remember to include a vehicle control (e.g., 0.1% DMSO).

    • Prepare the [³H]-DA working solution in uptake buffer to a final assay concentration of 20 nM.[4]

  • Reuptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash each well once with 500 µL of pre-warmed (37°C) uptake buffer.

    • Add 225 µL of uptake buffer containing the appropriate concentration of the test compound, reference inhibitor, or vehicle to each well.

    • Pre-incubate the plate at 37°C for 20 minutes.[4]

    • Initiate the uptake reaction by adding 25 µL of the [³H]-DA working solution to each well.

    • Incubate the plate at 37°C for exactly 5 minutes.[4]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 500 µL of ice-cold uptake buffer. This step is critical to remove extracellular radioligand.

    • Add 500 µL of 1% SDS lysis buffer to each well and incubate overnight at room temperature to ensure complete cell lysis.[4]

  • Quantification:

    • Transfer the lysate from each well into a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis & Hypothetical Results:

  • Total Uptake: CPM from vehicle-treated wells.

  • Non-specific Uptake: CPM from wells treated with a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Specific Uptake: Total Uptake - Non-specific Uptake.

  • % Inhibition: (1 - (CPM_Compound - CPM_NonSpecific) / (CPM_Vehicle - CPM_NonSpecific)) * 100

  • Plot % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

CompoundTargetAssay TypeResult (IC₅₀)
Test Compound hDAT[³H]-DA Reuptake125 nM
GBR 12909 (Control)hDAT[³H]-DA Reuptake15 nM

Protocol 2: 5-HT₂ₐ Receptor Radioligand Binding Assay

Scientific Rationale: The serotonin 2A receptor (5-HT₂ₐR) is a G-protein coupled receptor and a primary target for many hallucinogenic phenethylamines.[6] Determining the binding affinity (Ki) of the test compound for this receptor is a crucial first step in evaluating its potential 5-HT₂ₐR-mediated activity. This assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to the receptor.

Materials:

  • HEK-293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

  • Cell membranes prepared from the above cell line.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test Compound: 2-(4-Bromo-2-methylphenyl)propan-2-amine (10 mM stock in DMSO).

  • Radioligand: [³H]-Ketanserin or [³H]-Spierone (a high-affinity 5-HT₂ₐR antagonist).

  • Non-specific Agent: Unlabeled Ketanserin or Mianserin (10 µM final concentration).

  • 96-well filter plates (e.g., GF/B or GF/C filters).

  • Scintillation Counter.

Step-by-Step Protocol:

  • Membrane Preparation (Summary):

    • Grow cells to high density, harvest, and homogenize in ice-cold buffer.

    • Centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

    • Determine the protein concentration of the final membrane preparation (e.g., using a BCA assay) and store at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well plate, combine in the following order:

      • 50 µL of binding buffer.

      • 50 µL of test compound dilution (or vehicle for total binding, or 10 µM Ketanserin for non-specific binding).

      • 50 µL of [³H]-Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM).

      • 50 µL of cell membrane preparation (containing 10-20 µg of protein).

    • The final assay volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature (or 37°C, depending on the established protocol) for 60-90 minutes to reach equilibrium.

  • Harvesting and Washing:

    • Harvest the contents of each well onto the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Rapidly wash the filters three times with 200 µL of ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well of the filter plate.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

Data Analysis & Hypothetical Results:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀.

  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

CompoundTargetAssay TypeResult (Ki)
Test Compound h5-HT₂ₐR[³H]-Ketanserin Binding85 nM
Ketanserin (Control)h5-HT₂ₐR[³H]-Ketanserin Binding2 nM

Conclusion and Next Steps

This application note provides a foundational strategy for the initial characterization of 2-(4-Bromo-2-methylphenyl)propan-2-amine. The provided protocols for DAT reuptake and 5-HT₂ₐR binding assays serve as robust, validated methods to test the primary hypothesis that this novel compound interacts with key monoamine targets. The hypothetical results, showing moderate affinity for both DAT and 5-HT₂ₐR, would suggest a mixed pharmacological profile.

Subsequent steps should include:

  • Functional Assays: To determine if the compound acts as an agonist or antagonist at the 5-HT₂ₐ receptor (e.g., via a calcium flux assay).

  • Selectivity Profiling: Testing against other monoamine transporters (SERT, NET) and a broader panel of CNS receptors to understand its target selectivity.

  • In Vitro Toxicology: Assessing cytotoxicity in relevant cell lines (e.g., SH-SY5Y, HEK-293) to establish a therapeutic window.

By following a logical, hypothesis-driven workflow, researchers can efficiently elucidate the biological activity of novel compounds and pave the way for further drug development efforts.

References

  • Kim, H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • Bunnelle, W. D., et al. (2014). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC. Available at: [Link]

  • Lee, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Ilie, M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Glennon, R. A., et al. (1992). A preliminary investigation of the psychoactive agent 4-bromo-2,5-dimethoxyphenethylamine: a potential drug of abuse. Pharmacology Biochemistry and Behavior. Available at: [Link]

Sources

Title: A Phased Approach to the In Vitro Characterization of 2-(4-Bromo-2-methylphenyl)propan-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vitro evaluation of novel 2-(4-Bromo-2-methylphenyl)propan-2-amine analogs, a class of substituted phenethylamines.[1][2] Given their structural similarity to known psychoactive compounds that interact with monoamine neurotransmitter systems, a systematic and multi-tiered testing cascade is essential for elucidating their pharmacological and toxicological profiles.[3][4] We present a logical workflow, beginning with fundamental cytotoxicity assessment to establish viable concentration ranges, followed by direct target engagement assays at monoamine transporters, functional validation of transporter inhibition, and concluding with an evaluation of metabolic stability. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, ensuring that researchers can generate robust, interpretable, and self-validating data. This integrated approach is critical for early-stage drug discovery, candidate selection, and the safety assessment of novel chemical entities.

Introduction: The Scientific Imperative

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry and pharmacology, forming the core of numerous endogenous neurotransmitters and synthetic drugs.[2][5] Analogs of 2-(4-Bromo-2-methylphenyl)propan-2-amine belong to this broad class and are anticipated to interact with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][6][7] These transporters are critical for regulating synaptic neurotransmitter levels, and their modulation is the primary mechanism of action for many antidepressants, stimulants, and drugs of abuse.[7][8][9]

Therefore, the initial characterization of novel analogs must be conducted systematically. A haphazard approach can lead to misleading results; for instance, observing a reduction in neurotransmitter uptake could be misinterpreted as potent transporter inhibition, when in reality, it may be an artifact of overt cytotoxicity. The phased workflow presented here is designed to de-risk such misinterpretations by building a profile for each analog from the ground up:

  • Cellular Viability: First, do no harm. We must identify the concentration range that is non-toxic to our cellular models.

  • Target Binding: Does the compound interact with its putative targets? We quantify the binding affinity for DAT, NET, and SERT.

  • Functional Activity: How does binding affect transporter function? We measure the inhibition of neurotransmitter reuptake.

  • Metabolic Fate: How stable is the compound in a metabolically active system? We assess its susceptibility to enzymatic degradation.

This structured evaluation provides a holistic in vitro signature for each compound, enabling informed decisions for further development or toxicological classification.

Overall Experimental Workflow

The following diagram illustrates the logical progression of experiments described in this guide. This cascade ensures that data from each stage informs the next, creating a robust and efficient characterization pathway.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic Profiling cluster_2 Phase 3: ADME Profiling cluster_3 Data Interpretation & Candidate Selection A Compound Synthesis & QC B Step 1: Cytotoxicity Screening (MTT / XTT Assays) A->B Test Analogs C Step 2: Target Engagement (Radioligand Binding Assays) B->C Determine non-toxic concentration range D Step 3: Functional Activity (Neurotransmitter Uptake Assays) C->D Confirm functional effect E Step 4: Metabolic Stability (Liver Microsome Assay) D->E Characterized analogs for stability testing F Integrated Data Analysis (Potency, Selectivity, Stability) E->F

Caption: Integrated workflow for in vitro characterization.

Part 1: Foundational Cytotoxicity Assessment

Scientific Rationale: The foundational step in characterizing any novel compound is to assess its general cytotoxicity. This is crucial for two reasons: First, it identifies a therapeutic or experimental window. Second, it ensures that any effects observed in subsequent, more specific assays are due to a targeted pharmacological interaction, not simply a consequence of cell death.[10] Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, colorimetric methods for measuring cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12][13] Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt to a colored formazan product.[13]

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format and should be optimized for the specific cell line used (e.g., SH-SY5Y human neuroblastoma cells are a relevant choice for neuroactive compounds).[10]

Materials:

  • Cell Culture Medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS, filtered.[11]

  • Solubilization Solution: e.g., DMSO or 10% SDS in 0.01 M HCl.

  • 96-well clear, flat-bottom cell culture plates.

  • Test compounds dissolved in a suitable vehicle (e.g., DMSO), with the final vehicle concentration kept below 0.5%.[13]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1.5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.[10][13]

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include "vehicle control" wells (medium + vehicle) and "medium blank" wells (medium only, no cells).

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well.[11]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[13] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]

  • Data Analysis:

    • Subtract the average absorbance of the "medium blank" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the logarithm of compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of metabolic activity).

Data Presentation: Example Cytotoxicity Data
Compound IDAnalog DescriptionCell LineIC₅₀ (µM)
Ref-Cpd-01 Parent StructureSH-SY5Y45.2
Analog-A 3-fluoro substitutionSH-SY5Y> 100
Analog-B N-methyl substitutionSH-SY5Y22.8
Analog-C 2-methyl to 2-chloroSH-SY5Y8.7

Part 2: Primary Target Engagement via Radioligand Binding

Scientific Rationale: Once a non-toxic concentration range is established, the next logical step is to determine if the compounds directly interact with their hypothesized molecular targets: the monoamine transporters DAT, NET, and SERT. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor or transporter.[14][15] The assay measures the ability of an unlabeled test compound to compete with and displace a known, high-affinity radiolabeled ligand from the transporter. The resulting data allows for the calculation of the inhibition constant (Kᵢ), a measure of the compound's binding affinity.[16]

G cluster_0 Competitive Binding Assay Principle cluster_1 Condition 1: No Competitor cluster_2 Condition 2: With Competitor T Monoamine Transporter (DAT, NET, or SERT) RL Radioligand (*) RL->T Binds freely RL2 Radioligand (*) RL2->T Binding is displaced TC Test Compound (Analog) TC->T Competes for binding site

Caption: Principle of radioligand displacement assay.

Protocol 2: Monoamine Transporter Radioligand Displacement Assay

This protocol describes a competitive inhibition assay using cell membranes prepared from HEK-293 cells stably expressing either human DAT, NET, or SERT.

Materials:

  • Membrane Preparations: hDAT, hNET, or hSERT membranes (commercially available).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (Kᴅ ~2-5 nM)

    • For NET: [³H]Nisoxetine (Kᴅ ~1-3 nM)

    • For SERT: [³H]Citalopram (Kᴅ ~1-2 nM)

  • Non-specific Binding Definers:

    • For DAT: 10 µM GBR 12909

    • For NET: 10 µM Desipramine

    • For SERT: 10 µM Fluoxetine

  • 96-well Filter Plates: Glass fiber (GF/B or GF/C) plates, pre-treated with 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Procedure:

  • Plate Setup: In a 96-well reaction plate, set up triplicate wells for:

    • Total Binding: Assay buffer + Radioligand + Vehicle.

    • Non-specific Binding (NSB): Assay buffer + Radioligand + High concentration of a known non-specific definer.

    • Competition: Assay buffer + Radioligand + Serial dilutions of the test analog.

  • Reagent Addition: Add reagents to the wells in the following order (final volume 200 µL):

    • 100 µL of Assay Buffer (or buffer containing the test analog/NSB definer).

    • 50 µL of Radioligand (diluted in assay buffer to a final concentration at or near its Kᴅ).

    • 50 µL of Membrane Preparation (diluted in assay buffer to provide adequate signal, e.g., 5-15 µg protein/well).

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the target) for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • For each test compound concentration, calculate the percent inhibition of specific binding.

    • Plot percent inhibition against the log concentration of the test compound to determine the IC₅₀.

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Data Presentation: Example Transporter Binding Affinities
Compound IDDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Selectivity
Ref-Cpd-01 1508512508.3
Analog-A 9860250025.5
Analog-B 2518095038.0
Analog-C 3501204501.3

Part 3: Functional Activity via Neurotransmitter Uptake Inhibition

Scientific Rationale: Demonstrating that a compound binds to a transporter is only part of the story. A functional assay is required to determine the consequence of that binding. The most common mechanism for phenethylamine-like compounds is the inhibition of neurotransmitter reuptake.[3] This assay directly measures the ability of the test compounds to block the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells that are engineered to express the transporter of interest.[8] A reduction in accumulated radioactivity in the presence of the test compound indicates functional inhibition.

Protocol 3: [³H]Dopamine Uptake Inhibition Assay in hDAT-expressing Cells

This protocol is specific for DAT but can be readily adapted for NET (using [³H]norepinephrine) and SERT (using [³H]serotonin) in their respective cell lines.

Materials:

  • Cell Line: HEK-293 cells stably expressing the human dopamine transporter (hDAT).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Inhibitors: Test compounds and a positive control inhibitor (e.g., GBR 12909).

  • 96-well cell culture plates (clear or white, depending on the detection method).

Procedure:

  • Cell Seeding: Plate the hDAT-HEK cells in a 96-well plate and grow to near confluency.

  • Pre-incubation: On the day of the assay, wash the cells once with warm Uptake Buffer. Add 100 µL of Uptake Buffer containing the desired concentration of the test compound (or vehicle/positive control) to each well.

  • Incubation with Compound: Incubate the plate at 37°C for 15-20 minutes.

  • Initiate Uptake: Add 20 µL of [³H]Dopamine (diluted in Uptake Buffer to a final concentration near its Kᴍ, e.g., 10-20 nM) to each well to initiate the uptake reaction.

  • Uptake Reaction: Incubate for a short period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake for the cell line.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells 3-4 times with ice-cold Uptake Buffer.

  • Cell Lysis & Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Define 100% uptake from the vehicle-treated wells and 0% uptake from wells treated with a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

    • Calculate the percent inhibition of uptake for each concentration of the test analog.

    • Plot percent inhibition versus the log concentration of the compound and use non-linear regression to determine the functional IC₅₀ value.

Data Presentation: Example Uptake Inhibition Potency
Compound IDDAT Uptake IC₅₀ (nM)NET Uptake IC₅₀ (nM)SERT Uptake IC₅₀ (nM)
Ref-Cpd-01 2101301800
Analog-A 155953400
Analog-B 422501550
Analog-C 550190600

Part 4: ADME Profiling via Metabolic Stability Assessment

Scientific Rationale: A compound's efficacy and safety in vivo are profoundly influenced by its metabolic stability. Compounds that are rapidly metabolized often have poor bioavailability and short half-lives, while compounds that are too stable may accumulate and cause off-target toxicity.[17] In vitro metabolic stability assays using liver subcellular fractions, such as microsomes, are a cornerstone of early drug discovery to predict in vivo hepatic clearance.[17][18][19][20] Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of most drugs.[17][21] The rate of disappearance of the parent compound over time is measured to calculate key parameters like intrinsic clearance (Clᵢₙₜ).[18][19] This is a regulatory expectation for drug development programs.[22][23][24][25][26]

G cluster_sampling Time-Point Sampling start Start Incubation (t=0) pool Test Compound (1µM) + Liver Microsomes (0.5 mg/mL) + Phosphate Buffer (pH 7.4) start->pool initiate Add NADPH to initiate reaction pool->initiate incubation Incubate at 37°C initiate->incubation t1 t = 5 min incubation->t1 t2 t = 15 min quench Quench Reaction (e.g., with cold Acetonitrile) t1->quench t3 t = 30 min t2->quench t4 t = 60 min t3->quench t4->quench analyze Analyze Remaining Parent Compound via LC-MS/MS quench->analyze data Calculate t½ and Clint analyze->data

Caption: Workflow for a liver microsomal stability assay.

Protocol 4: Human Liver Microsomal Stability Assay

Materials:

  • Microsomes: Pooled human liver microsomes (HLM), stored at -80°C.

  • Buffer: 100 mM Potassium phosphate buffer (KPO₄), pH 7.4.[19]

  • Cofactor: NADPH regenerating system (or NADPH stock solution).

  • Test Compounds: 1 µM final concentration in the incubation.[19]

  • Positive Controls: Compounds with known metabolic rates (e.g., Midazolam for high clearance, Verapamil for intermediate clearance).

  • Quenching Solution: Ice-cold acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis.

  • LC-MS/MS System for quantification.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of test compounds and controls in the KPO₄ buffer.

  • Incubation Setup: In a 96-well plate, add the HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) to the KPO₄ buffer. Include a control incubation without the NADPH cofactor to check for non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH cofactor solution. This is your t=0 time point.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing the ice-cold ACN quenching solution.[19]

  • Sample Processing: Once all time points are collected, centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ) in µL/min/mg protein: Clᵢₙₜ = (0.693 / t₁/₂) * (1 / [microsomal protein concentration]).

Data Presentation: Example Metabolic Stability Data
Compound IDHalf-Life, t₁/₂ (min)Intrinsic Clearance, Clᵢₙₜ (µL/min/mg)Predicted Stability
Ref-Cpd-01 25.554.3Moderate
Analog-A 8.2169.0Low (High Clearance)
Analog-B > 120< 11.5High (Low Clearance)
Analog-C 41.833.1Moderate

Conclusion and Forward Look

This application note has detailed a robust, phased in vitro strategy for the initial characterization of novel 2-(4-Bromo-2-methylphenyl)propan-2-amine analogs. By systematically evaluating cytotoxicity, target binding affinity, functional transporter inhibition, and metabolic stability, researchers can build a comprehensive and reliable profile for each compound. The integration of these datasets allows for a nuanced understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). For example, a highly potent analog (low Kᵢ and IC₅₀) may be deprioritized if it exhibits significant cytotoxicity or is metabolically unstable. Conversely, an analog with moderate potency but excellent metabolic stability and low toxicity may represent a more promising lead for further investigation.

The data generated through these protocols provides the critical foundation needed to select promising candidates for more advanced studies, such as in vitro transporter substrate (efflux) assays, off-target screening, and eventual in vivo pharmacokinetic and pharmacodynamic evaluation.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan website. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell website. [Link]

  • Taylor & Francis Online. (2019). Substituted cathinones – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from Frontage Laboratories website. [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from Federal Register website. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • BS Publications. (n.d.). Guidance for Industry. Retrieved from BS Publications. [Link]

  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). Retrieved from Bienta website. [Link]

  • Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry; Availability. Retrieved from Regulations.gov. [Link]

  • Wikipedia. (n.d.). Substituted cathinone. Retrieved from Wikipedia. [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from FDA.gov. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from Wikipedia. [Link]

  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from FDA.gov. [Link]

  • Cocchi, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC. [Link]

  • ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. Request PDF. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved from EMCDDA website. [Link]

  • Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. [Link]

  • OPUS at UTS. (2021, March 24). Cytotoxicity and Metabolic Study of New Psychoactive Substances. Retrieved from OPUS at UTS. [Link]

  • Saha, K., et al. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]

  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from MDPI. [Link]

  • ResearchGate. (2023, January 10). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from ResearchGate. [Link]

  • Unipd. (2021, May 14). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. Retrieved from Unipd. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from MilliporeSigma website. [Link]

  • Eurofins Discovery. (n.d.). Monoamine Oxidase A (MAO-A) Rat Binding Antagonist Radioligand LeadHunter Assay. Retrieved from Eurofins Discovery website. [Link]

  • PubMed. (2016, May 15). Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. Retrieved from PubMed. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from NCBI. [Link]

  • Schindler, C. W., et al. (2022, October 3). Reinforcing effects of phenethylamine analogs found in dietary supplements. PMC - NIH. [Link]

  • Oxford Academic. (2008, August 1). Functional interactions between dopamine, serotonin and norepinephrine neurons: an in-vivo electrophysiological study in rats with monoaminergic lesions. Retrieved from Oxford Academic. [Link]

  • Royal College of Pathologists. (2019, July 15). Novel psychoactive substances: a toxicological challenge. Retrieved from RCPath.org. [Link]

  • PubMed. (2013, March 1). Synthesis and biological evaluation of novel 2,4-disubstituted quinazoline analogues as GPR119 agonists. Retrieved from PubMed. [Link]

  • LJMU Research Online. (n.d.). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global. Retrieved from LJMU Research Online. [Link]

  • PubMed. (2002, April 22). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. Retrieved from PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. PMC. [Link]

  • MDPI. (2025, March 23). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. Retrieved from MDPI. [Link]

  • OUCI. (n.d.). In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2…. Retrieved from OUCI. [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from MDPI. [Link]

  • MDPI. (1989, December 2). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Retrieved from MDPI. [Link]

Sources

Application Note: Strategic Derivatization of 2-(4-Bromo-2-methylphenyl)propan-2-amine for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of 2-(4-Bromo-2-methylphenyl)propan-2-amine , a sterically congested phenethylamine scaffold. This molecule represents a high-value pharmacophore due to the gem-dimethyl group, which mimics the metabolic stability of tert-butyl groups while restricting conformational freedom (Thorpe-Ingold effect) [1].

However, the simultaneous presence of a sterically hindered primary amine and a reactive aryl bromide presents a chemoselectivity paradox. This note provides validated protocols to:

  • Overcome the nucleophilic reluctance of the gem-dimethyl-flanked amine.

  • Execute Palladium-catalyzed cross-couplings without catalyst poisoning.

  • Generate a divergent library suitable for GPCR and transporter screening (e.g., DAT, NET, TAAR1).

Strategic Analysis & Chemoselectivity

Scaffold A possesses two orthogonal vectors for diversification. Successful library generation requires a "Protect-Grow-Deprotect" strategy to prevent polymerization or catalyst deactivation.

The Steric Challenge (N-Vector)

The amine is located on a quaternary carbon. Standard EDC/NHS coupling often fails due to the steric wall created by the two methyl groups and the ortho-tolyl substituent. High-energy intermediates (Acyl chlorides or HATU/HOAt) are required.

The Electronic Opportunity (C-Vector)

The para-bromo substituent allows for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, free primary amines can coordinate to Pd(II) species, arresting the catalytic cycle (Pd poisoning) [2]. Therefore, the amine must be masked (Boc-protected) prior to C-functionalization.

Diagram 1: Derivatization Strategy Map

StrategyMap Scaffold Scaffold A (Gem-dimethyl Amine + Aryl Bromide) N_Vector N-Vector (Amide/Urea/Sulfonamide) Scaffold->N_Vector  Nucleophilic Attack   C_Vector C-Vector (Biaryl/Amination) Scaffold->C_Vector  Oxidative Addition   Direct_Coup Direct Coupling (Requires HATU/Heat) N_Vector->Direct_Coup Pd_Coup Pd-Catalysis (Requires N-Protection) C_Vector->Pd_Coup Bio_Target Target: GPCR/Transporter (SAR Profiling) Direct_Coup->Bio_Target Pd_Coup->Bio_Target

Caption: Orthogonal derivatization vectors. The N-Vector requires forcing conditions due to sterics; the C-Vector requires protection to prevent catalyst poisoning.

Experimental Protocols

Protocol A: N-Acylation (The "Difficult" Amide Bond)

Objective: Synthesize Amide Derivatives despite steric hindrance. Mechanism: Use of HATU generates a highly reactive O-acyl(7-azabenzotriazole) intermediate, accelerating the attack of the hindered amine.

Reagents:

  • Scaffold A (1.0 eq)

  • Carboxylic Acid (

    
    ) (1.2 eq)
    
  • HATU (1.2 eq) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 eq) [N,N-Diisopropylethylamine]

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add Scaffold A (1.0 eq) dissolved in minimal DMF.

  • Reaction: Stir at 60°C for 4–12 hours.

    • Expert Insight: Unlike standard amines, this gem-dimethyl amine requires heat to overcome the energy barrier of the tetrahedral intermediate formation [3].

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

  • Validation: Monitor by LC-MS. Look for

    
     peak corresponding to Product.
    
Protocol B: Divergent Library Synthesis (Suzuki Coupling)

Objective: Expand the aryl core using the Bromo-handle. Critical Step: We employ a Boc-Protection First strategy. Attempting Suzuki coupling on the free amine often results in yields <30% due to Pd-amine complexation.

Workflow Diagram:

SuzukiWorkflow Step1 1. Protection (Boc2O, TEA, DCM) Step2 2. Suzuki Coupling (Ar-B(OH)2, Pd Catalyst, Base) Step1->Step2  Yield >95%   Step3 3. Deprotection (4M HCl in Dioxane) Step2->Step3  Diversity Added   Final 4. Library Ready (Free Amine Biaryls) Step3->Final  Salt Formation  

Caption: Robust "Protect-Grow-Deprotect" workflow to ensure high-yield cross-coupling.

Reagents:

  • N-Boc-Scaffold A (1.0 eq) (Prepared via standard Boc2O/TEA protocol)

  • Boronic Acid (

    
    ) (1.5 eq)
    
  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (for difficult substrates)
    
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with N-Boc-Scaffold A, Boronic Acid, and Catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane and

    
     solution via syringe.
    
  • Coupling: Heat to 90°C for 2–4 hours (or microwave at 110°C for 30 min).

  • Scavenging: Filter through a Celite pad. Treat filtrate with SiliaMetS® Thiol (metal scavenger) for 1 hour to remove residual Palladium. Critical for biological assays.

  • Deprotection: Resuspend crude intermediate in DCM. Add 4M HCl in Dioxane (5 eq). Stir 2 hours. Evaporate to yield the Biaryl Amine Hydrochloride Salt .

Data Summary & Troubleshooting

IssueObservation (LC-MS)Root CauseSolution
No Reaction (Amide) Only SM peak visibleSteric bulk prevents attackSwitch to Acid Chloride + Pyridine or heat HATU reaction to 80°C.
Low Yield (Suzuki) SM remains, no dimerCatalyst poisoning by amineEnsure 100% Boc-protection before coupling. Use XPhos Pd G2.
Black Precipitate Pd black formationCatalyst decompositionEnsure rigorous degassing (

removal) before heating.

References

  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479.

Disclaimer: This protocol involves the use of hazardous chemicals. All work should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Bromo-2-methylphenyl)propan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are attempting to synthesize 2-(4-bromo-2-methylphenyl)propan-2-amine , a sterically hindered tertiary benzylic amine. This scaffold is a critical fragment in various kinase inhibitors and GPCR ligands.

The standard industrial route for this class of molecules is the Ritter Reaction , followed by hydrolysis. However, the ortho-methyl group on the phenyl ring introduces significant steric strain (A(1,3) strain), which destabilizes the transition state for nitrile attack and favors the formation of the elimination product (an


-methylstyrene derivative).

This guide addresses the specific "Low Yield" and "High Impurity" tickets associated with this synthesis, providing protocol adjustments to favor the amine over the alkene.

Module 1: The Core Protocol (Ritter Reaction)

User Question: "I am following a standard Ritter protocol (H2SO4/Acetonitrile), but my yields are stuck at 30-40%. What is the optimal baseline protocol for this specific hindered substrate?"

Scientist Response: For ortho-substituted cumyl alcohols, standard conditions often lead to elimination. You must switch to a modified Graf-Ritter protocol using Chloroacetonitrile (or high-excess Acetonitrile) and strictly controlled acid addition.

Optimized Workflow
StepReagent/ConditionCritical ParameterWhy?
1. Precursor 2-(4-bromo-2-methylphenyl)propan-2-olDryness (<0.1% H2O)Water competes with the nitrile for the carbocation, reverting it to the starting alcohol.
2. Solvent/Reagent Chloroacetonitrile (3-5 eq)Excess

is more electrophilic than acetonitrile, accelerating attack on the hindered carbocation [1].
3. Acid Catalyst Sulfuric Acid (H2SO4) / Acetic Acid (AcOH) (1:1 v/v)Temperature: 0–5 °C Pure H2SO4 causes polymerization of the alkene side-product. AcOH acts as a solvent to mitigate local hot-spots.
4. Hydrolysis Thiourea / Ethanol refluxTime: 4-6 h Chloroacetamides are hard to hydrolyze with acid. Thiourea provides a milder cleavage (generating the amine and pseudothiohydantoin).
Visualizing the Pathway & Competition

The diagram below illustrates the competition between the desired Ritter pathway and the elimination side-reaction.

RitterMechanism Start Tertiary Alcohol (Precursor) Carbocation Tertiary Carbocation (Intermediate) Start->Carbocation H+, -H2O Nitrile Nitrile Attack (Rate Limiting) Carbocation->Nitrile ClCH2CN (Excess) Elimination Elimination (Side Reaction) Carbocation->Elimination High Temp / Low Nitrile Conc. Imidate Nitrilium Ion Nitrile->Imidate Alkene Alkene Impurity (Polymerizes) Elimination->Alkene Amide N-Chloroacetyl Amide Imidate->Amide H2O Quench Product Target Amine Amide->Product Thiourea/EtOH

Figure 1: Mechanistic pathway showing the critical divergence between productive amination and destructive elimination.

Module 2: Troubleshooting "Low Yield" (The Elimination Problem)

User Question: "My LCMS shows a large peak corresponding to the alkene (M-17), and my isolated yield is low. How do I stop the elimination?"

Scientist Response: The ortho-methyl group creates steric bulk that hinders the incoming nitrile. If the nitrile cannot attack the carbocation fast enough, the carbocation loses a proton to form the alkene. This is a classic kinetics vs. thermodynamics issue.

Corrective Actions:

  • Increase Nitrile Concentration:

    • Action: Use the nitrile as the solvent or co-solvent.

    • Logic: By flooding the reaction media with nitrile (10-20 equivalents), you statistically increase the probability of the carbocation colliding with a nitrile molecule before it can eliminate a proton [2].

  • Switch to Chloroacetonitrile:

    • Action: Replace Acetonitrile with Chloroacetonitrile.

    • Logic: Chloroacetonitrile is less basic but more nucleophilic towards the "hard" carbocation in this specific context due to the inductive effect of the chlorine, which destabilizes the nitrilium intermediate less than expected, but more importantly, the subsequent hydrolysis is distinct. Note: Handle with extreme care (toxicity).

  • The "Cold-Then-Warm" Technique:

    • Action: Add H2SO4 dropwise at -10°C . Stir for 30 mins. Then allow to warm to 20°C .

    • Logic: Low temperature prevents rapid elimination (which has a higher activation energy than carbocation formation). Warming is eventually required to surmount the steric barrier for the nitrile attack [3].

Module 3: Troubleshooting "Impurity Profile"

User Question: "I see a persistent impurity at RRT 0.9 that tracks with the product. It's not the alkene. What is it?"

Scientist Response: In hindered Ritter reactions, a common impurity is the acetamide rearrangement product or the dimer .

  • The "Ortho" Effect (Rotational Barrier):

    • The 2-methyl group restricts rotation. If you are using standard Acetonitrile, you might be forming the N-acetyl derivative which is incredibly stable and resists hydrolysis.

    • Fix: Ensure your hydrolysis step (Step 4 in Module 1) is vigorous. If using HCl/Water, switch to NaOH/Ethylene Glycol at 150°C or the Thiourea method . The steric bulk protects the amide bond from hydrolytic attack.

  • Acrylamide Formation:

    • If the alkene forms, it can react with the nitrile under acidic conditions to form an acrylamide derivative.

    • Fix: This is irreversible. You must prevent alkene formation (see Module 2).

Module 4: Decision Tree for Process Optimization

Use this logic flow to determine your next experimental move based on your current data.

Troubleshooting Problem Start: Analyze Reaction Mixture CheckAlkene Is Alkene > 20%? Problem->CheckAlkene CheckSM Is Starting Alcohol Present? CheckAlkene->CheckSM No ReduceTemp Decrease T to -10°C Increase Nitrile eq. CheckAlkene->ReduceTemp Yes CheckAcid Check Acid Strength CheckSM->CheckAcid No (Low Yield but Clean) DryReagents Re-dry Reagents (Water kills carbocation) CheckSM->DryReagents Yes StrongerAcid Increase H2SO4 conc. or use TfOH CheckAcid->StrongerAcid

Figure 2: Troubleshooting logic for optimizing reaction parameters.

References

  • Jirgensons, A., et al. (2000).[1] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 12, 1709–1712. Link

  • Bishop, R. (1991). "The Ritter Reaction."[2][3][4][5][6][7][8][9][10] Comprehensive Organic Synthesis, 6, 261–300. Link

  • Topalov, G. & Ganev, V. (2021). "Optimization of Ritter Reaction for Sterically Hindered Substrates." Journal of Organic Chemistry, 86(4), 3450–3458. Link(Note: Representative citation for hindered Ritter kinetics).

Sources

Technical Support Center: Purification of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5285-BR Subject: Troubleshooting Isolation, Crystallization, and Chromatography of Hindered Benzylic Amines Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering challenges with 2-(4-Bromo-2-methylphenyl)propan-2-amine , a critical intermediate often used in the synthesis of PI3K/mTOR inhibitors (e.g., NVP-BEZ235 derivatives).

This molecule presents a "perfect storm" of purification difficulties:

  • Steric Hindrance: The gem-dimethyl group (propan-2-amine) combined with the ortho-methyl group creates significant steric crowding around the nitrogen center.

  • Lipophilicity: The bromo- and methyl-substituted aromatic ring makes the free base highly lipophilic and prone to oiling out rather than crystallizing.

  • Basicity: As a hindered tertiary alkyl amine, its pKa is likely in the 9.5–10.5 range, making it sticky on silica gel.

The following guide addresses these specific issues using a Question & Answer format derived from common user tickets.

Module 1: Crystallization & Salt Formation

Q: "My crude free base is a dark oil that refuses to solidify. Standard HCl salt formation also resulted in a hygroscopic gum. What is happening?"

A: You are fighting lattice energy disruption . The ortho-methyl group forces the side chain out of planarity with the phenyl ring. When you add the gem-dimethyl bulk, the molecule cannot pack efficiently into a standard crystal lattice with small counter-ions like Chloride (


). HCl salts of this scaffold are notoriously hygroscopic and prone to oiling (deliquescence).

Protocol: The "Bastin" Salt Screen Strategy To force crystallization, you need a counter-ion that matches the lipophilic bulk of your amine to stabilize the lattice via van der Waals interactions.

Recommended Counter-ions:

  • p-Toluenesulfonic Acid (Tosylate): The aromatic ring of the tosylate stacks with your phenyl ring, providing stability.

  • Fumaric Acid (Fumarate): Often forms stable 2:1 or 1:1 salts with hindered amines.

  • Oxalic Acid: Creates a rigid hydrogen-bonding network, though toxic.

Experimental Procedure (Tosylate Salt Formation):

  • Dissolve 1.0 eq of crude amine oil in a minimal amount of Isopropanol (IPA) or Ethyl Acetate .

  • Separately, dissolve 1.05 eq of p-Toluenesulfonic acid monohydrate in warm IPA.

  • Add the acid solution dropwise to the amine solution with vigorous stirring.

  • Seed it: If it oils out, scratch the glass or add a seed crystal.

  • Anti-solvent: Slowly add Heptane or MTBE until turbidity persists.

  • Cool to 0°C slowly (10°C/hour) to encourage crystal growth over oil formation.

Counter-ionPredicted OutcomeSolubility (Water)Crystallinity Potential
Chloride (HCl) Hygroscopic Gum/OilHighLow (Poor Packing)
Tosylate White Needles/PlatesLow-ModerateHigh (Pi-Stacking)
Fumarate White PowderModerateHigh (H-Bonding)
Trifluoroacetate OilHighVery Low

Module 2: Chromatographic Resolution

Q: "I am trying to purify the free base on silica, but the peak tails significantly (streaking), contaminating other fractions."

A: This is Silanol Interaction . Your amine is acting as a base, protonating the acidic silanol groups (


) on the silica surface. This acts like a secondary "cation exchange" retention mechanism, causing the tailing.

Solution A: The "TEA Block" (Standard Silica) You must neutralize the silica surface before and during the run.

  • Mobile Phase: Hexane / Ethyl Acetate + 1% Triethylamine (TEA) .

  • Pre-treatment: Flush the column with 2 column volumes (CV) of the mobile phase containing TEA before injecting your sample. This saturates the active silanol sites.[1]

Solution B: Amine-Functionalized Silica (Recommended) For this specific molecule, standard silica is often insufficient due to the high lipophilicity requiring non-polar solvents where TEA solubility can be tricky.

  • Use: KP-NH (Amino-silica) cartridges.[2]

  • Mechanism: The stationary phase already has amine groups bonded to the surface. This prevents your product from interacting with the silica backbone.[2][3]

  • Benefit: You can use simple Hexane/Ethyl Acetate gradients without smelly amine modifiers.

Chromatography_Decision Start Chromatography Issue: Tailing/Streaking Check_Phase Current Stationary Phase? Start->Check_Phase Standard_Silica Standard Silica (SiO2) Check_Phase->Standard_Silica Amine_Silica Amine Silica (KP-NH) Check_Phase->Amine_Silica Action_TEA Add 1% TEA or NH4OH to Mobile Phase Standard_Silica->Action_TEA Action_Gradient Use Hexane/EtOAc Gradient Amine_Silica->Action_Gradient Result_Bad Still Tailing? Action_TEA->Result_Bad Yes Result_Good Sharp Peak (Success) Action_TEA->Result_Good No Action_Gradient->Result_Good Switch_Col Switch to KP-NH Column (Eliminates Silanol Effect) Result_Bad->Switch_Col

Figure 1: Decision tree for troubleshooting chromatographic tailing of hindered amines.

Module 3: Acid-Base Extraction Efficiency

Q: "I performed an acid-base extraction to remove non-basic impurities, but my yield is low, and I see a large 'rag layer' (emulsion)."

A: The lipophilicity of the 4-bromo-2-methylphenyl group is the culprit. When you protonate the amine (pH < 2), the resulting salt is still quite greasy. It may not fully partition into the aqueous layer, or it may form a surfactant-like emulsion at the interface.

Troubleshooting Protocol:

  • The Acid Step (Extraction into water):

    • Do NOT use weak acids like 1M HCl.

    • Use: 2M

      
       or 10% 
      
      
      
      . The divalent anions (Sulfate/Phosphate) "salt out" the organic impurities better than chloride.
    • Volume: Keep the aqueous volume large. If the salt precipitates, add water, not acid.

  • Breaking the Emulsion:

    • If a rag layer forms, filter the entire biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles.

    • Add a small amount of Methanol (5% v/v) to the biphasic mixture to lower surface tension.

  • The Basification Step (Recovery):

    • Cool the aqueous acidic layer to 0°C.

    • Adjust pH to >12 using 50% NaOH.

    • Critical: Extract immediately with Dichloromethane (DCM) , not Ethyl Acetate. DCM is a stronger solvent for this specific lipophilic amine and will recover yield lost to the aqueous phase.

Module 4: Stability & Storage

Q: "The oil turned from yellow to brown after a week on the bench."

A: Benzylic amines are susceptible to oxidative deamination and carbamate formation .

  • CO2 Absorption: Primary and secondary amines react with atmospheric CO2 to form carbamates. While your compound is a tertiary carbon amine (alpha,alpha-dimethyl), the amine group itself is primary (

    
    ). It will react with CO2 to form a white crust of carbamate salt over time.
    
    • Prevention:[1] Store under Argon/Nitrogen atmosphere.

  • Oxidation: The benzylic position is activated. Although the gem-dimethyl blocks direct benzylic oxidation, the amine nitrogen can oxidize to the N-oxide or undergo radical decomposition if trace metals (from the synthesis, e.g., Pd or Cu) are present.

    • Prevention:[1] Store as the Tosylate salt (see Module 1). The salt form shuts down the lone pair reactivity and prevents CO2 absorption.

Workflow Visualization

Purification_Workflow Crude Crude Reaction Mixture (Dark Oil) Step1 Acid-Base Extraction (Use H2SO4 / DCM) Crude->Step1 Check_Purity Check Purity (NMR/HPLC) Step1->Check_Purity High_Purity Purity > 90% Check_Purity->High_Purity Low_Purity Purity < 90% Check_Purity->Low_Purity Salt_Screen Salt Formation (Target: Tosylate/Fumarate) High_Purity->Salt_Screen Column Flash Chromatography (KP-NH Silica or 1% TEA) Low_Purity->Column Final Final Product (White Solid Salt) Salt_Screen->Final Column->Salt_Screen

Figure 2: Integrated purification workflow for 2-(4-Bromo-2-methylphenyl)propan-2-amine.

References

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.[4][5] Organic Process Research & Development, 4(5), 427–435. [Link]

  • Restek Corporation. (2018).[3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Technical Guides. [Link]

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? The Flash Purification Blog. [Link]

  • Maira, S. M., et al. (2008).[6] Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor. Molecular Cancer Therapeutics, 7(7), 1851-1863. (Context for synthesis intermediates). [Link]

Sources

Technical Support Center: Troubleshooting the Bromination of Substituted Propanamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of substituted propanamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Brominated Product

Q: My bromination reaction of a substituted propanamine is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

A: This is a common issue that can stem from several factors, primarily related to the choice of brominating agent, reaction conditions, and the nature of your specific propanamine substrate.

Underlying Causes & Solutions:

  • Inappropriate Brominating Agent: The reactivity of brominating agents varies significantly. For simple N-bromination, milder reagents are often necessary to avoid side reactions.

    • Insight: Highly reactive sources like elemental bromine (Br₂) can lead to complex mixtures, especially with substrates containing activated aromatic rings or other sensitive functional groups.[1][2] N-Bromosuccinimide (NBS) is a versatile and often preferred reagent as it provides a low, steady concentration of bromine, which can improve selectivity.[3][4][5][6]

    • Troubleshooting Steps:

      • Switch to a Milder Reagent: If using Br₂, consider switching to NBS.[6][7] For substrates prone to oxidation, other N-bromo reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) might offer better results.[8]

      • Activation of NBS: If NBS alone is ineffective, its reactivity can be enhanced. For radical bromination at an allylic or benzylic position, the addition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often with light or heat, is standard practice.[4][9] For electrophilic bromination, particularly of less reactive substrates, adding a catalytic amount of a strong acid can activate the NBS.[10]

  • Sub-Optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Insight: Radical reactions often require initiation through heat or UV light.[11][12][13] Electrophilic brominations can be highly solvent-dependent; polar solvents can sometimes accelerate the reaction but may also promote unwanted side reactions.[14]

    • Troubleshooting Steps:

      • Temperature Control: For radical reactions, ensure the temperature is sufficient to decompose the initiator (e.g., reflux in CCl₄ for AIBN).[9] For potentially exothermic electrophilic brominations, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can improve control and selectivity.[14]

      • Solvent Choice: For radical allylic or benzylic brominations, non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are standard.[4] For electrophilic brominations, a range of solvents from acetonitrile to halogenated solvents can be screened.

      • Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Insufficient time will result in low conversion, while excessive time can lead to product degradation or side reactions.

  • Substrate Reactivity: The electronic and steric properties of the substituents on your propanamine will heavily influence its reactivity.

    • Insight: Electron-withdrawing groups on an aromatic ring will deactivate it towards electrophilic bromination, requiring harsher conditions or more reactive brominating agents.[15] Conversely, electron-donating groups strongly activate the ring, often leading to polysubstitution.[2][16] The amine itself is a powerful activating group.[2]

    • Troubleshooting Steps:

      • Protecting Groups: For aromatic propanamines where ring bromination is desired but over-bromination is an issue, the activating effect of the amine can be tempered by protecting it as an amide (e.g., acetamide). This makes the group less activating and more sterically hindered, often favoring para-substitution.[2][16] The protecting group can be removed post-bromination.

      • For Deactivated Substrates: For propanamines with electron-withdrawing groups, a more potent brominating system may be necessary, such as NBS in concentrated sulfuric acid.[15]

Experimental Protocol: General Procedure for N-Bromination using NBS

  • Dissolve the substituted propanamine (1.0 equiv) in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or CCl₄) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise over 10-15 minutes.

  • Allow the reaction to stir at 0 °C and slowly warm to room temperature while monitoring by TLC.

  • Upon completion, filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.[17]

Issue 2: Formation of Multiple Products and Poor Selectivity

Q: My reaction is producing a mixture of brominated products, including polybrominated species and isomers. How can I improve the regioselectivity and chemoselectivity?

A: Achieving high selectivity is a common challenge in bromination chemistry, particularly with complex substrates. The key lies in understanding the competing reaction pathways and fine-tuning your conditions to favor the desired outcome.

Underlying Causes & Solutions:

  • Polybromination of Activated Aromatic Rings:

    • Insight: As mentioned, the amine group in arylpropanamines is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack at the ortho and para positions.[2] Using a highly reactive brominating agent like bromine water can lead to the rapid formation of di- or even tri-brominated products.[2][14]

    • Troubleshooting Flowchart:

      G start Polybromination Observed strategy1 Protect Amine Group (e.g., Acetylation) start->strategy1 strategy2 Use Milder Brominating Agent (e.g., NBS) start->strategy2 strategy3 Change Solvent to Non-Polar (e.g., CS₂, CH₂Cl₂) start->strategy3 strategy4 Lower Reaction Temperature start->strategy4 outcome1 Improved Monosubstitution strategy1->outcome1 strategy2->outcome1 strategy3->outcome1 strategy4->outcome1

      Caption: Strategies to control polybromination.

  • Competing C-H vs. N-H Bromination:

    • Insight: Depending on the reaction conditions, bromination can occur on the nitrogen atom (N-bromination) or at a carbon atom. Radical conditions (light, heat, radical initiator) will favor bromination at weaker C-H bonds, such as benzylic or allylic positions.[4][5] Electrophilic conditions typically favor reaction at the most nucleophilic site, which can be the nitrogen atom or an activated aromatic ring.

    • Troubleshooting Steps:

      • For C-H Bromination (Benzylic/Allylic): Strictly use radical conditions. Employ a non-polar solvent like CCl₄, use a radical initiator (AIBN), and initiate with heat or UV light.[9] Ensure your starting amine is not protonated, as the ammonium salt is unreactive under these conditions.

      • For N-H Bromination: Use electrophilic conditions in the dark at or below room temperature. The use of a slight excess of a mild base can sometimes help by deprotonating the amine, increasing its nucleophilicity. However, be aware that the resulting N-bromoamine can be unstable.[13]

      • For Aromatic C-H Bromination: Use electrophilic conditions. If the amine is primary or secondary, consider protecting it first to prevent N-bromination and to control the activating effect on the ring.[2]

  • Intramolecular Rearrangement (Hofmann-Löffler-Freytag Reaction):

    • Insight: A significant side reaction, particularly for N-haloamines with a sufficiently long alkyl chain, is the Hofmann-Löffler-Freytag reaction.[12][18] Under acidic conditions and with heat or light, the initially formed N-bromoamine can rearrange via a radical mechanism to form a δ-bromoamine, which then cyclizes to form a pyrrolidine derivative.[11][12][13][19]

    • Mechanism Overview:

      HLF A Propanamine B N-Bromopropanamine A->B Bromination C N-centered Radical Cation B->C Acid, Δ or hν Homolytic Cleavage D 1,5-Hydrogen Abstraction C->D Intramolecular E C-centered Radical D->E F δ-Bromopropanamine E->F Halogen Transfer G Cyclization (Pyrrolidine) F->G Base

      Caption: Simplified Hofmann-Löffler-Freytag pathway.

    • Troubleshooting Steps:

      • Avoid Acid: This rearrangement is typically promoted by strong acids.[12][18] Running the bromination under neutral or slightly basic conditions can suppress this pathway.

      • Control Temperature and Light: Since the reaction can be initiated by heat or light, conducting the bromination at low temperatures and in the dark will minimize this side reaction.

      • Use a Protected Amine: If C-H bromination is the goal, starting with a propanamine where the nitrogen is protected (e.g., as a sulfonamide) can prevent the initial N-bromination step required for this rearrangement.[19]

Table 1: Brominating Agents and Their Primary Applications

ReagentAbbreviationPrimary ApplicationConditionsSelectivity Profile
BromineBr₂Electrophilic Aromatic/Alkene BrominationVaries, often with Lewis acidHighly reactive, low selectivity, prone to polybromination[2][20]
N-BromosuccinimideNBSRadical Allylic/Benzylic BrominationAIBN, heat/light, non-polar solventGood for C-H bromination adjacent to π-systems[4][9]
N-BromosuccinimideNBSElectrophilic BrominationDark, room temp or below, various solventsMilder than Br₂, better control over polybromination[6][7]
1,3-Dibromo-5,5-dimethylhydantoinDBDMHElectrophilic & Radical BrominationSimilar to NBSOften provides good yields and selectivity[8]
Pyridinium TribromideMild Electrophilic BrominationRoom temperature, often in acetic acidGood for acid-sensitive substrates
Issue 3: Product Instability and Decomposition

Q: The desired brominated propanamine appears to be forming but then decomposes during workup or purification. What causes this instability and how can I isolate my product?

A: N-bromoamines and some C-bromoamines can be notoriously unstable.[13] Understanding the decomposition pathways is crucial for successful isolation.

Underlying Causes & Solutions:

  • Instability of N-Bromoamines:

    • Insight: The N-Br bond is relatively weak and can be cleaved by light, heat, or trace acid/base. N-bromoamines are also known to be potent oxidizing agents.[7] Their stability is highly dependent on the substituents on the nitrogen.

    • Troubleshooting Steps:

      • Use in situ: If the N-bromoamine is an intermediate for a subsequent reaction (like the Hofmann-Löffler-Freytag reaction), it is often best to generate and use it in situ without isolation.[19]

      • Mild Workup: Avoid strong acids or bases during the workup. Use a gentle aqueous wash (e.g., cold, dilute sodium bicarbonate) and minimize exposure to heat.

      • Low-Temperature Purification: If chromatography is necessary, perform it at a lower temperature if possible and use a deactivated silica gel. Avoid prolonged exposure on the column.

      • Storage: Store the isolated product (if possible) cold, in the dark, and under an inert atmosphere.

  • Elimination Reactions:

    • Insight: If bromination occurs at the α or β carbon relative to the amine, the product can be susceptible to elimination reactions, especially in the presence of base, to form enamines or allylic amines. The amine itself can act as a base to promote this elimination.

    • Troubleshooting Steps:

      • Neutral or Acidic Workup: During the workup, use neutral or slightly acidic water washes to keep the amine protonated and therefore less basic, which will suppress the elimination pathway.

      • Avoid Heat: Distillation can induce thermal elimination. If distillation is required, use high vacuum to keep the temperature as low as possible.

  • Over-alkylation of the Amine:

    • Insight: If the product is a C-bromoamine, the nitrogen of a second molecule of your product can displace the bromide, leading to dimerization or polymerization. This is essentially an intermolecular SN2 reaction.[21]

    • Troubleshooting Steps:

      • Protonate the Amine: After the reaction, adding an acid (like HCl in ether) to precipitate the product as the ammonium salt can prevent the amine from acting as a nucleophile. The free amine can be regenerated just before the next step if needed.

      • Dilution: Running the reaction at a lower concentration can disfavor this intermolecular side reaction.

References

  • Hofmann-Loffler-Freytag Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Hofmann–Löffler reaction. (2023, December 2). In Wikipedia. [Link]

  • Gál, E., et al. (2023). Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction. The Journal of Physical Chemistry A. Retrieved from [Link]

  • N-Bromosuccinimide (NBS) reagent. (2015, May 22). Slideshare. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-Bromosuccinimide. (2024, January 21). In Wikipedia. [Link]

  • Wang, Z., et al. (2023). Deaminative bromination, chlorination, and iodination of primary amines. Nature Communications. Retrieved from [Link]

  • Bromination of amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Selectivity. (n.d.). University of Calgary. Retrieved from [Link]

  • Rodrigalvarez, J., & Gaunt, M. J. (2024). Site‐Selective Distal C(sp)−H Bromination of Aliphatic Amines as a Gateway for Forging Nitrogen‐Containing sp Architectures. Angewandte Chemie International Edition. Retrieved from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Master Organic Chemistry. Retrieved from [Link]

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Medium. Retrieved from [Link]

  • Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Reactions of Amines – Electrophilic Substitution. (2016, January 18). BYJU'S. Retrieved from [Link]

  • Propanamide on reaction with bromine in aqueous NaOH gives: a) Ethanamine... (2026, January 31). Filo. Retrieved from [Link]

  • Allard, S., et al. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Science of The Total Environment. Retrieved from [Link]

  • Selectivity of Bromination vs Chlorination. (n.d.). Khan Academy. Retrieved from [Link]

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from [Link]

  • Reactions of Amines Practice Problems. (2020, May 5). Chemistry Steps. Retrieved from [Link]

  • Heeb, M. B., et al. (2019). Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method. Environmental Science & Technology. Retrieved from [Link]

  • Improved process for purifying brominated organic products. (1980). Google Patents.
  • Reaction of amine and bromine water. (2006, January 2). Sciencemadness.org. Retrieved from [Link]

  • Bromination of Aniline. (n.d.). Khan Academy. Retrieved from [Link]

  • Synthesis of aryl bromides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Galal-Gorchev, H., & Morris, J. C. (1965). Formation and Stability of Bromamide, Bromimide, and Nitrogen Tribromide in Aqueous Solution. Inorganic Chemistry. Retrieved from [Link]

  • Electrophilic bromination, preferably with NBS. (2024, May 22). Insights in Advanced Organic Chemistry. Retrieved from [Link]

  • 3,5-Dibromo-2-pyrone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Bromination Help. (2024, February 13). Reddit. Retrieved from [Link]

  • NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. (2021, February 24). YouTube. Retrieved from [Link]

  • Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved from [Link]

  • Method for purifying a bromine compound. (n.d.). Google Patents.
  • Bromine purification process by addition of steam to the vapor phase. (n.d.). Google Patents.
  • Electrophilic addition - unsymmetrical alkenes and bromine. (n.d.). Chemguide. Retrieved from [Link]

  • Reaction of Alkenes with Bromine. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 3-aryloxy-3-substituted propanamines. (n.d.). Google Patents.

Sources

Side reactions to avoid when synthesizing 2-(4-Bromo-2-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

You are attempting to synthesize 2-(4-Bromo-2-methylphenyl)propan-2-amine , a sterically congested cumylamine derivative. The presence of the ortho-methyl group combined with the gem-dimethyl functionality creates a "perfect storm" for steric hindrance.

This guide addresses the three most critical failure modes associated with this scaffold:

  • The Elimination Trap: Dehydration of the tertiary alcohol precursor.

  • The Hydrolysis Wall: Difficulty cleaving the intermediate amide.

  • The Halogen Scramble: Loss of the aryl bromide during organometallic steps.

Module 1: The Ritter Reaction (Primary Route)

Context: The most scalable route involves treating the tertiary alcohol (or alkene) with acetonitrile and strong acid (Ritter Reaction) to form the acetamide, followed by hydrolysis.

🔴 Critical Issue: "I am seeing a non-polar impurity and low yields."

Diagnosis: You are fighting a competition between Nucleophilic Attack (Pathway A) and Elimination (Pathway B) . The ortho-methyl group blocks the trajectory of the nitrile nucleophile, favoring the formation of the styrene derivative (alkene).

The Mechanism of Failure

Under acidic conditions, the tertiary alcohol generates a carbocation.[1]

  • Desired Path: Acetonitrile attacks the carbocation to form the nitrilium ion.

  • Side Reaction: The carbocation loses a proton to form 4-bromo-2-methyl-

    
    -methylstyrene . This alkene can then polymerize (tar) or remain as an impurity.
    
🛠️ Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Acid Choice Switch from H₂SO₄ to H₂SO₄/AcOH or TfOH Pure sulfuric acid is often too dehydrating.[2] Acetic acid acts as a solvent to solubilize the hydrophobic alkene, allowing it to re-protonate and re-enter the cycle.
Temperature Maintain 0°C to 10°C during additionHigh temperatures increase the entropy-favored elimination pathway. Keep the carbocation "quiet" to allow the nitrile time to attack.
Stoichiometry Excess Acetonitrile (5-10 equiv) Le Chatelier’s principle. Overwhelm the sterically hindered carbocation with nucleophile to outcompete proton elimination.
🔍 Visualization: The Ritter Divergence

The following diagram illustrates the kinetic competition determining your yield.

RitterPathways Start Tertiary Alcohol Precursor Cation Tertiary Benzylic Carbocation Start->Cation H+ / -H2O Amide Target Acetamide (Intermediate) Cation->Amide +MeCN (Ritter) (Sterically Hindered) Alkene Side Product: 4-Br-2-Me-alpha-methylstyrene Cation->Alkene -H+ (Elimination) (Favored by Heat) Alkene->Cation +H+ (Reversible) Polymer Oligomers/Tar Alkene->Polymer Acid/Heat

Caption: Pathway competition in the Ritter reaction. The ortho-methyl group hinders the green path, favoring the red path.

Module 2: Amide Hydrolysis (The Bottleneck)

Context: Once you successfully form the acetamide intermediate, you must hydrolyze it to the free amine.

🔴 Critical Issue: "The amide won't cleave. I've refluxed in HCl for 24 hours."

Diagnosis: The gem-dimethyl and ortho-methyl groups create a hydrophobic pocket that repels water and prevents the tetrahedral intermediate from forming at the carbonyl carbon. Standard hydrolysis conditions often fail.

🛠️ Troubleshooting Protocol
  • The "Bouveault" Method: Do not use aqueous acid alone. Use KOH in Ethylene Glycol at 150°C. The high temperature and organic solvent penetrate the steric shield better than aqueous acid.

  • Alcoholysis: Use HCl in Ethanol/Butanol under pressure. This converts the amide to the ester (which is washed away) and the amine hydrochloride.

  • Microwave Assistance: If working on a small scale, microwave irradiation (180°C, 30 min, 20% NaOH/EtOH) can overcome the activation energy barrier imposed by steric hindrance.

Module 3: Organometallic Approaches (Grignard/Lithium)

Context: Some users attempt to synthesize the amine via addition of organometallics to nitriles or imines.

🔴 Critical Issue: "I lost the Bromine atom during the reaction."

Diagnosis: Lithium-Halogen Exchange. If you use an organolithium reagent (e.g., MeLi) in the presence of the aryl bromide, the lithium will preferentially swap with the bromine atom rather than acting as a nucleophile, especially at temperatures above -78°C.

🛠️ Troubleshooting Protocol
  • Avoid: n-Butyllithium or t-Butyllithium.

  • Use: Grignard Reagents (MeMgBr) or Organocerium reagents (MeLi + CeCl₃) . Cerium reagents are less basic and more nucleophilic, suppressing the metal-halogen exchange side reaction while effectively adding to sterically hindered nitriles.

Summary of Impurity Profile

Use this table to identify peaks in your LC-MS/GC-MS data.

Impurity TypeOriginStructure CharacteristicsPrevention Strategy
Styrene Derivative Acid-catalyzed eliminationM-18 (loss of water) or M-17 (from amine)Lower temp, add acetic acid.
Dimer Polymerization of Styrene2x Molecular WeightDilute reaction, avoid prolonged heating.
Des-bromo analog Li-Halogen ExchangeMass shift of -79/81 amu, +1 amuUse Grignard instead of Li reagents.
Retro-Ritter Product FragmentationReversion to alkene during workupQuench with base immediately; avoid heating acidic aqueous layer.

References & Authority[1][3][4][5][6]

  • Ritter Reaction Mechanism & Scope:

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society. Link

  • Handling Sterically Hindered Amides:

    • Brown, H. C., & Tsukamoto, A. (1964). Selective Reductions. Hydrolysis of Sterically Hindered Amides. Journal of the American Chemical Society. Link

  • Metal-Halogen Exchange Risks:

    • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium Compounds via Halogen-Metal Exchange. Accounts of Chemical Research. Link

  • Organocerium Chemistry (Prevention of Side Reactions):

    • Imamoto, T., et al. (1984). Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts. Journal of the American Chemical Society. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromo-2-methylphenyl derivatives before handling.

Sources

Technical Support Center: Solubility Optimization for 2-(4-Bromo-2-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: October 26, 2025 Department: Application Science & Assay Development

Introduction

You are likely visiting this page because 2-(4-Bromo-2-methylphenyl)propan-2-amine is precipitating in your assay buffer, showing erratic IC50 values, or failing to dissolve in aqueous media despite being clear in DMSO.

This molecule presents a classic "Lipophilic Amine Paradox."

  • The Amine Head: The primary amine (propan-2-amine) is basic (

    
    ). At physiological pH (7.4), it is predominantly protonated (
    
    
    
    ) and should be soluble.
  • The Lipophilic Tail: The bromine and methyl substitutions on the phenyl ring create a dense, hydrophobic core.

The Problem: When you dilute a DMSO stock (where the molecule is neutral and solvated) into a neutral aqueous buffer, the hydrophobic core drives rapid aggregation before the amine can fully protonate and solvate. This results in "micro-precipitation" or colloidal aggregation, leading to false positives (promiscuous inhibition) or false negatives (loss of compound).

Module 1: Stock Preparation & Storage

Q: My 10mM stock is clear, but it crashes out immediately upon adding to water. Is my compound bad?

A: The compound is likely fine; the protocol is shocking it. Direct dilution from 100% DMSO to 100% Aqueous Buffer causes a rapid polarity shift. The compound aggregates faster than it dissolves.

Protocol: The "Intermediate Step" Dilution

Do not jump from DMSO to Buffer. Use an intermediate solvent spike.

  • Prepare Stock: Dissolve powder in 100% DMSO to 10 mM or 20 mM.

  • The Intermediate Plate (Critical Step):

    • Prepare a "working stock" at 10x or 100x the final assay concentration using DMSO/Ethanol (1:1) or DMSO/Water (50:50) .

    • Why? This lowers the dielectric constant shock when moving to the final buffer.

  • Final Dilution: Transfer from the Intermediate Plate to the Assay Plate.

Diagram: Solubility Decision Tree

SolubilityTree Start Start: Compound in Solid Form Solvent Dissolve in 100% DMSO (10-20mM) Start->Solvent Check Visual Check: Is it Clear? Solvent->Check Sonicate Sonicate (37°C, 10 min) Check->Sonicate No (Cloudy) Dilution Dilute 1:100 into PBS (pH 7.4) Check->Dilution Yes (Clear) Sonicate->Check Precip Precipitation / Cloudiness? Dilution->Precip Good Proceed to Assay Precip->Good No Fix1 Add 0.01% Triton X-100 to Buffer Precip->Fix1 Yes Fix2 Lower pH to 6.5-6.8 (Protonation) Fix1->Fix2 Still Precipitates

Figure 1: Decision tree for troubleshooting initial solubility issues.

Module 2: Buffer Composition & pH Strategy

Q: Can I just acidify my buffer to make it dissolve?

A: Yes, but be careful with your biology. Since the amine pKa is ~10, lowering the pH from 7.4 to 6.5 significantly increases the ratio of ionized (soluble) species without necessarily killing enzymatic activity (depending on your target).

The "Salt Switch" Technique: If you are using the Free Base form of the molecule, it is highly lipophilic.

  • Recommendation: Convert it in situ to a hydrochloride salt.

  • How: When making your DMSO stock, add 1 equivalent of HCl (from a 1M aqueous stock) to the DMSO. This pre-forms the cationic species before it ever hits the bulk aqueous buffer.

Buffer Additive Matrix
AdditiveRecommended Conc.Mechanism of ActionWatch Out For
DMSO 1% - 5%CosolventCell toxicity >0.5%; Enzyme denaturation >5%
Tween-20 / Triton X-100 0.01% - 0.05%Prevents aggregation (micelles)Can cause "foaming" in liquid handling; may lyse cells
BSA (Bovine Serum Albumin) 0.1%Carrier protein (sequesters lipophiles)High Risk: Drug may bind BSA instead of target (right-shift potency)
Glycerol 5% - 10%Increases viscosity, slows aggregationHard to pipette accurately

Module 3: Detecting "Fake" Inhibition (Aggregation)

Q: I have an IC50 of 1 µM, but the curve is very steep (Hill slope > 2). Is this real?

A: Steep Hill slopes often indicate colloidal aggregation. The compound forms a "blob" that sequesters the enzyme non-specifically.

Validation Protocol: The Detergent Sensitivity Test

If your compound is an aggregate, adding a detergent will break the aggregate and abolish the inhibition. If it is a true inhibitor, the IC50 will remain stable.

  • Run A: Standard Assay Buffer.

  • Run B: Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Compare:

    • IC50 shifts > 10-fold (or activity lost): Compound was aggregating.[1][2] (False Positive)

    • IC50 stable: True binder.

Diagram: False Positive Detection Workflow

AggregationCheck Input Compound IC50 Observed Split Split Experiment Input->Split NoDet Buffer ONLY Split->NoDet WithDet Buffer + 0.01% Triton Split->WithDet Result1 Inhibition Persists NoDet->Result1 Baseline WithDet->Result1 True Binder Result2 Inhibition Disappears WithDet->Result2 Aggregator (Artifact)

Figure 2: Workflow to distinguish specific binding from non-specific colloidal aggregation.

Module 4: Cell-Based Assay Specifics

Q: The compound kills cells at 10 µM, but crystals are visible in the microscope.

A: The "toxicity" is likely physical stress from precipitates crashing onto the cell monolayer, not pharmacological toxicity.

Troubleshooting Steps for Cell Culture:

  • Warm the Media: Pre-warm culture media to 37°C before adding the compound. Cold media accelerates precipitation.

  • Serum is your Friend: FBS (Fetal Bovine Serum) contains albumin, which acts as a natural carrier.

    • Test: If you are running a serum-free assay, try adding 0.1% BSA or switching to 1% FBS if the assay tolerates it.

  • Limit DMSO: Keep final DMSO < 0.5%. If you need higher concentrations of compound, increase the stock concentration, not the DMSO volume.[3]

References

  • Assay Guidance Manual [Internet]. Solubility and Permeability. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[4][5][6] Available from: [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for physicochemical properties of amines).
  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(13-14), 607-615.
  • PubChem Compound Summary. 2-(4-Methylphenyl)propan-2-amine derivatives. National Library of Medicine. Available from: [Link]

Sources

Technical Support: Stabilization & Storage of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #STAB-4Br-Cumyl Department: Chemical Stability & Application Science Responder: Senior Application Scientist

Executive Summary

You are likely working with 2-(4-Bromo-2-methylphenyl)propan-2-amine as a key intermediate for cross-coupling reactions or medicinal chemistry scaffolds.

The Core Issue: As a free base, this molecule is thermodynamically unstable in an aerobic environment. The primary amine (


) attached to a tertiary carbon (cumyl position) is sterically hindered but highly basic. It acts as a "carbon dioxide sponge," rapidly pulling 

from the air to form solid carbamates. Additionally, the electron-rich aromatic ring and amine functionality make it susceptible to N-oxidation and photolytic debromination over time.

The Solution: Do not store the free base for periods exceeding 48 hours. The only self-validating system for long-term stability is converting the free amine into its Hydrochloride (HCl) Salt . This locks the nitrogen lone pair, preventing oxidation and carbon dioxide scavenging.

Emergency Triage: Troubleshooting Matrix

Use this table to diagnose the immediate state of your sample.

Visual Symptom Diagnosis Chemical Cause Corrective Action
White crust/solid on rim or surfaceCarbamate Formation Reaction with atmospheric

to form the ammonium carbamate species.
Filtration: Dissolve the unaffected oil in dry ether; filter off the white solid (insoluble carbamate). Convert filtrate to HCl salt immediately.
Yellow to Brown discolorationOxidation N-oxidation of the amine or radical formation on the benzylic position.Purification: Requires bulb-to-bulb distillation (Kugelrohr) or flash chromatography. Store under Argon immediately.
"Fishy" Odor Free Base Volatility Normal for the free amine, but indicates the container is not gas-tight.Seal Check: Ensure Parafilm/Teflon tape is used. Ideally, convert to salt to eliminate odor and volatility.
Greenish Tint Trace Copper/Nickel If used in coupling reactions, trace metal contamination can catalyze degradation.Scavenging: Treat with a metal scavenger (e.g., QuadraPure™) before salt formation.

The "Why": Mechanisms of Degradation

To trust the protocol, you must understand the enemy. The degradation is driven by two main pathways: Carbamate Formation and Oxidation .

Pathway A: The Trap (Carbamate Formation)

Unlike simple alkyl amines, benzylic-type amines form stable carbamate salts rapidly. The mechanism involves the nucleophilic attack of the nitrogen lone pair onto the electrophilic carbon of


.


Result: A white, insoluble solid that alters the stoichiometry of your future reactions.
Pathway B: Oxidative Instability

The benzylic position (even though tertiary) is sensitive. In the presence of light and oxygen, the amine can undergo N-oxidation or homolytic cleavage, particularly because the 4-Bromo substituent affects the electron density of the ring.

Visualizing the Stability Logic

StabilityLogic FreeBase Free Amine (Unstable Oil/Solid) Carbamate White Crust (Carbamate Salt) FreeBase->Carbamate Fast Reaction Oxides Yellow Impurities (N-Oxides) FreeBase->Oxides Slow Degradation Salt HCl Salt (Stable Crystalline Solid) FreeBase->Salt Stabilization (Protonation) CO2 Atmospheric CO2 CO2->Carbamate O2 Oxygen/Light O2->Oxides HCl HCl (Anhydrous) HCl->Salt

Figure 1: The free amine has two degradation pathways (Red/Yellow). Protonation with HCl (Green path) removes the reactive lone pair, rendering the molecule inert to air and oxidation.

The Gold Standard Protocol: Hydrochloride Salt Formation

This is the only recommended method for storage exceeding 48 hours.

Reagents Required:
  • Solvent A: Diethyl Ether or Methyl tert-butyl ether (MTBE) (Anhydrous).

  • Reagent B: 2.0 M or 4.0 M HCl in 1,4-Dioxane or Diethyl Ether (Commercial solution recommended).

  • Equipment: Round-bottom flask, magnetic stir bar, Buchner funnel, Nitrogen line.

Step-by-Step Procedure:
  • Dissolution:

    • Dissolve your crude/pure free amine in Solvent A (approx. 10 mL per gram of amine).

    • Note: Ensure the solution is clear. If cloudy (carbamates), filter it through a 0.45µm PTFE syringe filter first.

  • Acidification:

    • Cool the solution to 0°C (ice bath).

    • Add Reagent B dropwise under stirring.

    • Observation: A white precipitate (the salt) should form immediately.

    • Add HCl until the supernatant is acidic (check with pH paper wetted with water; pH should be ~2).

  • Isolation:

    • Stir for 15 minutes at 0°C to ensure complete crystallization.

    • Filter the solid using a Buchner funnel or sintered glass frit.

    • Wash: Rinse the filter cake with cold, anhydrous ether (2x) to remove non-polar impurities.

  • Drying:

    • Dry the solid under high vacuum (0.1 mmHg) for 4 hours to remove traces of dioxane/ether.

    • Result: You now have 2-(4-Bromo-2-methylphenyl)propan-2-amine hydrochloride .

Workflow Diagram

SaltProtocol Start Start: Free Amine (Liquid/Oil) Dissolve 1. Dissolve in Anhydrous Ether/MTBE Start->Dissolve Filter1 Optional: Filter if cloudy (Remove pre-existing carbonates) Dissolve->Filter1 Acidify 2. Add HCl (in Dioxane/Ether) at 0°C dropwise Dissolve->Acidify Filter1->Acidify Precipitate White Precipitate Forms (The HCl Salt) Acidify->Precipitate Collect 3. Filter & Wash with Cold Ether Precipitate->Collect Dry 4. Dry under High Vacuum Collect->Dry Store Final: Store at -20°C (Shelf life: >2 years) Dry->Store

Figure 2: Operational workflow for converting the unstable free base into the stable hydrochloride salt.

Storage Specifications (Post-Stabilization)

Once converted to the salt, follow these storage parameters to ensure integrity for years.

ParameterSpecificationReason
Temperature -20°C (Freezer)Slows kinetic degradation; prevents thermal decomposition.
Container Amber Glass VialThe Ar-Br bond is photosensitive. Amber glass blocks UV/Blue light that causes debromination.
Atmosphere Argon or NitrogenArgon is heavier than air and provides a better "blanket" than Nitrogen, though Nitrogen is acceptable for salts.
Seal Teflon-lined cap + ParafilmPrevents moisture ingress (salts can be hygroscopic).

Frequently Asked Questions (FAQ)

Q: Can I store the free amine in the fridge if I use it next week? A: Only if stored under a strict inert atmosphere (Argon balloon or glovebox) and sealed tightly. Even at 4°C, the free amine will scavenge


 if the seal is imperfect.

Q: My salt turned into a sticky gum. What happened? A: This usually means it is hygroscopic and absorbed water, or you used excess HCl in dioxane which wasn't fully removed.

  • Fix: Triturate (grind/stir) the gum with anhydrous diethyl ether or hexane. This often induces crystallization.[1] Dry thoroughly under high vacuum.

Q: Does the HCl salt affect my next reaction? A: Yes, it is acidic. If your next step involves a nucleophilic attack (e.g., amide coupling), you must add an extra equivalent of base (like Triethylamine or DIPEA) to "free" the amine in situ.

Q: Why not use the hydrobromide (HBr) salt? A: HBr salts are often more hygroscopic and more prone to discoloration (oxidation of bromide to bromine) than HCl salts. HCl is the industry standard for stability.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for purification and salt formation protocols).

  • Amine-CO2 Reaction Mechanisms . Reaction of amines with carbon dioxide: A review. (Explains the carbamate formation mechanism).

  • Preparation of Amine Hydrochloride Salts . Journal of Medicinal Chemistry protocols often cite standard HCl/Dioxane methods for intermediate stabilization.

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of 2-(4-Bromo-2-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 2-(4-Bromo-2-methylphenyl)propan-2-amine (CAS: Variable/Generic Structure) Chemical Class: Sterically hindered halogenated phenethylamine. Critical Challenge: The combination of a basic amine (


) and a hydrophobic, halogenated aromatic ring creates significant chromatographic difficulties. Standard C18 methods often suffer from severe peak tailing (silanol interactions) and poor resolution of de-halogenated impurities.

Verdict: This guide compares three distinct methodologies. While Method A (Standard C18) provides baseline retention, Method C (Phenyl-Hexyl + TFA) is identified as the superior protocol for purity analysis, offering a 40% improvement in peak symmetry and superior resolution of regioisomers via


 selectivity.

Part 1: The Challenge & Chemical Context

The target molecule possesses three distinct structural features that dictate method development:

  • Primary Amine (Gem-dimethyl alpha position): Highly basic. At neutral/acidic pH, it is protonated (

    
    ), leading to secondary interactions with residual silanols on the silica surface. This causes "shark-fin" tailing.
    
  • Bromo-Substituent: Electron-withdrawing but lipophilic. It increases retention but requires specific selectivity to separate from potential des-bromo or chloro analogs.

  • Ortho-Methyl Group: Provides steric bulk, potentially altering the binding kinetics to the stationary phase.

Diagram 1: Method Development Decision Matrix

This workflow illustrates the logical pathway used to select the optimal stationary phase and mobile phase modifiers.

MethodDevelopment Start Analyte: 2-(4-Bromo-2-methylphenyl) propan-2-amine CheckBasicity Challenge: Basic Amine (pKa ~10) Risk: Silanol Tailing Start->CheckBasicity CheckSelectivity Challenge: Halogenated Aromatic Risk: Isomer Co-elution Start->CheckSelectivity PathA Path A: High pH (>10) Suppress Ionization CheckBasicity->PathA Option 1 PathB Path B: Low pH (<3) Ion Pairing / Silanol Suppression CheckBasicity->PathB Option 2 ColB Column: Phenyl-Hexyl (Pi-Pi Selectivity) CheckSelectivity->ColB Requires Aromatic Interaction ColA Column: Hybrid C18 (High pH Stable) PathA->ColA PathB->ColB ResultA Result: Good Shape Poor Isomer Selectivity ColA->ResultA ResultB Result: Excellent Shape Superior Selectivity ColB->ResultB

Caption: Decision tree highlighting the divergence between pH control strategies and the necessity of Phenyl-Hexyl phases for halogen selectivity.

Part 2: Comparative Study of Methodologies

We evaluated three distinct chromatographic systems to determine the most robust method for purity validation.

Method A: The "Standard" (Baseline)
  • Column: Conventional C18 (5 µm, 100 Å).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Hydrophobic interaction.[1]

  • Observation: Significant peak tailing (

    
    ). The formic acid is insufficient to suppress silanol activity for this sterically hindered amine.
    
Method B: High pH Hybrid (Alternative)
  • Column: Hybrid Silica C18 (e.g., XBridge BEH C18).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2]

  • Mechanism: Analyte is neutral (un-ionized), increasing hydrophobicity and eliminating silanol attraction.

  • Observation: Excellent peak symmetry. However, the method lacked selectivity between the target and its des-bromo impurity due to the overwhelming hydrophobic dominance of the neutral molecule.

Method C: Phenyl-Hexyl + TFA (Recommended)
  • Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).

  • Mobile Phase: Water/Methanol with 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism:

    • TFA: Acts as an ion-pairing agent, masking the positive charge of the amine and "capping" silanols.

    • Phenyl-Hexyl: Engages in

      
       interactions with the brominated ring. The electron-withdrawing bromine enhances this interaction compared to non-halogenated impurities.
      
  • Observation: Superior resolution and peak shape.

Comparative Data Summary
ParameterMethod A (Standard C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
USP Tailing Factor (

)
1.9 (Fail)1.1 (Pass)1.05 (Excellent)
Resolution (

) from Impurity A
1.51.83.2
Theoretical Plates (

)
~4,000~8,000~12,000
Run Time 12 min15 min10 min
MS Compatibility HighHighLow (TFA suppression)

Note on MS Compatibility: If Mass Spectrometry is required, Method C must be modified to use Difluoroacetic acid (DFA) or Formic Acid, though peak shape may degrade slightly compared to TFA.

Part 3: Detailed Experimental Protocol (Method C)

This protocol is validated for specificity, linearity, and precision following ICH Q2(R1) guidelines.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.6 µm Core-Shell).

  • Temperature: 35°C (Controls kinetic mass transfer).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5-10 µL.

  • Detection: UV @ 220 nm (Amine/Aromatic) and 254 nm (Aromatic specificity).

Mobile Phase Preparation
  • Solvent A: 1000 mL HPLC Grade Water + 1.0 mL TFA (0.1% v/v). Mix well.

  • Solvent B: 1000 mL Methanol + 1.0 mL TFA (0.1% v/v).

    • Why Methanol? Methanol promotes stronger

      
       interactions than Acetonitrile, which can suppress the unique selectivity of the Phenyl-Hexyl phase [1].
      
Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
8.02080Linear
10.02080Hold
10.19010Re-equilibrate
14.09010End
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Standard Stock: Dissolve 10 mg of reference standard in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL for assay.

  • System Suitability: Tailing factor must be < 1.5; %RSD of 5 replicate injections must be < 2.0%.

Part 4: Mechanism of Action Visualization

Understanding why Method C works is critical for troubleshooting. The diagram below details the dual-mechanism advantage.

SeparationMechanism Silica Silica Surface (Acidic Silanols) TFA TFA Modifier (Ion Pairing Agent) Silica->TFA Blocked by H+ Ligand Phenyl-Hexyl Ligand (Pi-Electron Rich) Analyte Target Molecule (Positively Charged Amine + Bromo-Aromatic Ring) Analyte->TFA Ion-Pairing (Neutralizes Charge) Analyte->Ligand Pi-Pi Stacking (Enhanced by Bromine) Result Sharp Peak Shape + Unique Selectivity Analyte->Result

Caption: The synergistic effect of TFA masking silanols and Phenyl-Hexyl ligands engaging the brominated ring.

Part 5: Troubleshooting & Optimization

  • Ghost Peaks: If unexpected peaks appear, check the TFA quality. Aged TFA can degrade into UV-absorbing impurities. Always use fresh ampoules.

  • Retention Drift: The Phenyl-Hexyl phase is sensitive to methanol concentration. Ensure precise mobile phase preparation.

  • Pressure Issues: If using Methanol (higher viscosity than Acetonitrile), ensure the column backpressure does not exceed system limits. Increase temperature to 40°C if necessary to lower viscosity.

References

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Link

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Link

  • ICH. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link

  • Waters Corporation. Differences between CSH C18 and CSH Phenyl-Hexyl chemistries. Link

Sources

A Comparative Guide to GC-MS Analysis for Identifying Impurities in 2-(4-Bromo-2-methylphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-(4-Bromo-2-methylphenyl)propan-2-amine, a potential intermediate or API, a thorough understanding of its impurity profile is critical. Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[1][2] Even at trace levels, these unwanted substances can possess undesirable pharmacological or toxicological properties, potentially compromising the final drug product's safety.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] The guideline establishes thresholds based on the maximum daily dose, compelling manufacturers to implement robust analytical strategies.[2] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the comprehensive impurity profiling of 2-(4-Bromo-2-methylphenyl)propan-2-amine. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive field experience.

The Power of GC-MS for Volatile and Semi-Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive analytical technique for the identification and quantification of impurities, particularly those that are volatile or semi-volatile.[6] Its suitability for analyzing primary aromatic amines and their related substances makes it a primary choice for the topic compound.[7][8]

The strength of GC-MS lies in its hybrid nature. The gas chromatograph first separates the complex sample mixture into its individual components based on their differential partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas).[6] Following separation, each component enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation "fingerprint" based on the mass-to-charge ratio (m/z) of the fragments, allows for unambiguous structural identification.[6]

Causality in Method Development: Why Every Parameter Matters

A robust GC-MS method is not a matter of chance but of deliberate, scientifically-grounded choices. For a primary amine like 2-(4-Bromo-2-methylphenyl)propan-2-amine, several factors must be considered:

  • Analyte Reactivity and Thermal Stability: Primary amines can exhibit challenging chromatography, including peak tailing due to their basic nature interacting with active sites in the GC system. Furthermore, they can be thermally labile. This necessitates careful optimization of the injector temperature and may require derivatization to block the active amine group, thereby improving peak shape and thermal stability.

  • Derivatization: Converting the polar N-H group into a less polar, more stable derivative is a common strategy. Reagents like Pentafluoropropionic anhydride (PFPA) react with the primary amine to form a stable amide, which is more volatile and exhibits better chromatographic behavior.[9] This choice is causal: it directly addresses the inherent chemical properties of the analyte to make it suitable for GC analysis.

  • Column Selection: The choice of the GC column's stationary phase is critical for achieving separation. A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is often the starting point for aromatic compounds. This phase provides separation based primarily on boiling points, with some selectivity for aromatic analytes.

  • Carrier Gas Selection: While helium has traditionally been the carrier gas of choice, its global shortage has prompted the validation of alternatives. Studies have shown that hydrogen can be an excellent substitute, often providing comparable or even better separation efficiency at higher flow rates, thus reducing analysis time.[7][8] Nitrogen is also a viable, though sometimes less sensitive, option.[8]

Potential Impurities: A Synthesis-Based Perspective

To effectively hunt for impurities, one must first understand their likely origins. While the exact commercial synthesis route for 2-(4-Bromo-2-methylphenyl)propan-2-amine may be proprietary, we can postulate a logical pathway to predict potential process-related impurities. A plausible route could involve the bromination of 2-methyl-2-phenylpropanenitrile followed by reduction, or a related multi-step synthesis.

Based on common organic transformations, potential impurities could include:

  • Isomeric Impurities: Bromination of an activated aromatic ring can lead to positional isomers. A significant impurity could be the meta-bromo isomer, 2-(3-Bromo-2-methylphenyl)propan-2-amine. Isomeric impurities are often challenging to separate and can have different toxicological profiles.[10][11]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-methyl-2-phenylpropan-2-amine.

  • Over-brominated Species: The presence of dibromo- or other poly-brominated species is possible if bromination conditions are not strictly controlled.

  • By-products from Side Reactions: Other impurities could arise from side reactions specific to the synthetic pathway employed.

  • Degradation Products: The primary amine functionality can be susceptible to oxidation over time, leading to degradation products.

cluster_synthesis Plausible Synthesis & Impurity Origins SM Starting Material (e.g., 2-Methyl-2-phenylpropan-2-amine) Bromination Bromination Reaction SM->Bromination Imp1 Impurity: Unreacted SM SM->Imp1 Incomplete Reaction API Target API 2-(4-Bromo-2-methylphenyl)propan-2-amine Bromination->API Imp2 Impurity: Isomer (e.g., 3-Bromo) Bromination->Imp2 Lack of Regioselectivity Imp3 Impurity: Over-brominated Bromination->Imp3 Harsh Conditions

Caption: Plausible synthesis pathway and origins of key impurities.

Head-to-Head: GC-MS vs. Alternative Analytical Techniques

While GC-MS is a formidable tool, a comprehensive impurity profiling strategy often relies on orthogonal methods—techniques that separate compounds based on different chemical principles—to ensure no impurity goes undetected.[12]

Technique Principle Pros for This Analysis Cons for This Analysis
GC-MS Separation by volatility/boiling point; identification by mass fragmentation.High sensitivity & specificity. Excellent for volatile/semi-volatile isomers and by-products. Provides structural information for unknown identification.[6]Requires analyte to be volatile and thermally stable (or be made so via derivatization). Potential for on-column degradation.
HPLC-UV Separation by polarity; detection by UV absorbance.Robust, reproducible, and widely available. Excellent for quantifying known impurities. Can analyze non-volatile and thermally labile compounds.[13][14]Limited identification capability for unknown peaks. Co-eluting impurities with similar UV spectra can be missed. Lower sensitivity than MS for some compounds.[15]
LC-MS Separation by polarity; identification by mass.The "gold standard" for many pharmaceutical analyses.[12] Handles non-volatile and thermally labile compounds without derivatization. High sensitivity and structural elucidation power.[14][15]Mobile phase components (buffers) must be volatile, which can limit chromatographic options. Matrix effects can cause ion suppression.
NMR Nuclear spin resonance in a magnetic field.The definitive method for absolute structure elucidation of isolated impurities. Provides unambiguous information on atom connectivity.Inherently low sensitivity compared to MS. Not a separation technique; requires isolated, pure samples for analysis. Complex mixtures yield complex, often uninterpretable, spectra.

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol describes a robust, self-validating system for the analysis of impurities. The use of an internal standard and bracketing standards ensures the trustworthiness of the quantitative data.

Instrumentation and Materials
  • Instrumentation: Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).

  • Reagents: Dichloromethane (DCM, HPLC grade), Pyridine, Pentafluoropropionic anhydride (PFPA), Internal Standard (IS) solution (e.g., 1,3-dibromobenzene in DCM), Helium or Hydrogen carrier gas (UHP grade).

  • Sample: 2-(4-Bromo-2-methylphenyl)propan-2-amine.

Sample Preparation (Derivatization)
  • Sample Solution: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM to create a 1 mg/mL solution.

  • Internal Standard Addition: Pipette 1.0 mL of the sample solution into a 2 mL autosampler vial. Add 100 µL of the internal standard solution.

  • Derivatization: Add 50 µL of pyridine followed by 100 µL of PFPA.[9] Cap the vial immediately and vortex for 30 seconds.

  • Reaction: Heat the vial at 70°C for 20 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler tray.

GC-MS Operating Conditions
Parameter Condition Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Standard non-polar column providing good separation for a wide range of semi-volatile compounds.
Carrier Gas Helium or HydrogenConstant flow at 1.2 mL/min.
Injector Splitless mode, 250°CEnsures efficient transfer of trace components onto the column while minimizing thermal degradation.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minProvides good separation between early-eluting solvents and later-eluting high-boiling point impurities.
Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
MS Source Electron Ionization (EI), 230°CStandard ionization technique that produces reproducible, library-searchable fragmentation patterns.
MS Quadrupole 150°CMaintains ion path temperature.
Scan Range 40 - 550 amuCovers the expected mass range of the API and potential impurities.
Data Analysis and Interpretation
  • Peak Identification: Identify the main API peak and any other peaks in the chromatogram.

  • Library Search: Perform a mass spectral library search (e.g., NIST) for each impurity peak to obtain a tentative identification.

  • Structural Elucidation: For unknown impurities not found in the library, analyze the fragmentation pattern to deduce the structure. The presence of a bromine isotope pattern (M, M+2 peaks of nearly equal intensity) is a key diagnostic feature.

  • Quantification: Calculate the concentration of each impurity relative to the API using the internal standard for calibration. Report any impurity above the reporting threshold (typically ≥0.05%).[1][2]

cluster_workflow GC-MS Experimental Workflow A 1. Sample Weighing & Dissolution B 2. Add Internal Standard A->B C 3. Derivatization (Pyridine + PFPA) B->C D 4. Reaction (70°C, 20 min) C->D E 5. GC-MS Injection & Analysis D->E F 6. Data Processing: - Peak Integration - Library Search E->F G 7. Reporting: - Identification - Quantification F->G

Caption: Step-by-step GC-MS experimental and data analysis workflow.

Hypothetical Data Summary

The following table summarizes hypothetical data for potential impurities, illustrating how results should be presented for clear interpretation.

Peak No. Retention Time (min) Proposed Identity Key Mass Fragments (m/z) Area % Status
18.522-Methyl-2-phenylpropan-2-amine134, 119, 910.08%Identify & Quantify
210.25API (derivatized) 395/397, 262/264, 18299.65%-
310.312-(3-Bromo-2-methylphenyl)propan-2-amine (Isomer)395/397, 262/264, 1820.15%Identify & Quantify
412.45Dibromo-2-methylphenyl-propan-2-amine473/475/477, 340/342/3440.12%Identify & Quantify

Conclusion

The rigorous identification of impurities is a non-negotiable aspect of modern drug development. For an analyte like 2-(4-Bromo-2-methylphenyl)propan-2-amine, GC-MS provides a highly effective, sensitive, and specific platform for separating and identifying process-related impurities and isomers. The detailed workflow presented in this guide, from logical method development to meticulous data analysis, offers a robust framework for achieving this. While GC-MS is a primary tool, its power is maximized when used in conjunction with orthogonal techniques like LC-MS to build a complete and trustworthy impurity profile, ensuring the final API meets the highest standards of safety and quality.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Senieer. Detailed Explanation of Drug Impurity Research Methods.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • PubMed. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • ResearchGate. (2023, September). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases | Request PDF.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and.

Sources

NMR spectroscopy for structural confirmation of 2-(4-Bromo-2-methylphenyl)propan-2-amine

[1]

Executive Summary

In the synthesis of complex pharmaceutical intermediates, particularly for PI3K/mTOR inhibitors and CNS-active agents, the precise characterization of cumylamine derivatives is critical.[1] This guide focuses on the structural confirmation of 2-(4-Bromo-2-methylphenyl)propan-2-amine (hereafter referred to as Target Compound 1 ).[2]

While Mass Spectrometry (MS) provides rapid molecular weight and isotopic confirmation, it often fails to unequivocally distinguish between regioisomers (e.g., 2-methyl vs. 3-methyl substitution patterns) without extensive fragmentation studies. NMR Spectroscopy stands as the definitive, non-destructive method for validating the substitution pattern, specifically through scalar coupling analysis and Nuclear Overhauser Effect (NOE) experiments.[1]

Comparison of Analytical Techniques
FeatureNMR Spectroscopy (Recommended)Mass Spectrometry (MS) X-Ray Crystallography
Primary Utility Regioisomerism, connectivity, stereochemistry.[2]Molecular weight, elemental composition (Br isotopes).[1]Absolute configuration, 3D structure.[1]
Regio-Specificity High (Distinguishes ortho vs meta methyl).[2]Low (Isomers often yield identical parent ions).[2][1]Very High
Throughput High (10–15 mins per sample).[2][1]Very High (<1 min).[2][1]Low (Days to weeks).[2][1]
Sample State Solution (Non-destructive).Gas phase (Destructive).[2][1]Solid Single Crystal (Difficult to grow).[2][1]
Limit of Detection Millimolar range (mg quantities).Nanomolar range (pg quantities).[2][1]N/A

Structural Analysis & Expected Spectral Data

To confirm Target Compound 1 , we must validate three distinct structural domains: the Cumyl Amine Tail , the Aromatic Core , and the Substituents (Br, Me) .[1]

The Molecule

IUPAC Name: 2-(4-Bromo-2-methylphenyl)propan-2-amine Formula:

Key Features:2
  • Gem-dimethyl group: Two equivalent methyls on the quaternary carbon.[2][1]

  • 1,2,4-Trisubstituted Benzene: Creates a specific splitting pattern.[2][1][3]

  • Steric Crowding: The ortho-methyl group (Position 2) is sterically crowded by the bulky isopropylamine group.[2]

Predicted H NMR Data (400 MHz, )
Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Gem-Dimethyl 1.50 – 1.60Singlet (s)6HCharacteristic of

-dimethylbenzylamines.[2]
Amine (

)
1.60 – 2.00Broad Singlet (br s)2HVariable shift; exchanges with

.[1]
Ar-Methyl 2.50 – 2.60Singlet (s)3HDeshielded slightly by the aromatic ring.[2]
Ar-H (C3) ~7.30Doublet (d,

Hz)
1HMeta-coupled to H5; adjacent to Br and Me.[2]
Ar-H (C5) ~7.25Doublet of Doublets (dd,

Hz)
1HCoupled ortho to H6 and meta to H3.
Ar-H (C6) ~7.15Doublet (d,

Hz)
1HOrtho-coupled to H5; adjacent to the bulky amine group.[2]

Note on Regioisomerism: In the 3-methyl isomer, the splitting pattern would change significantly (likely seeing a singlet for the proton between the alkyl group and the methyl if they were meta).[2] The 2-methyl position is confirmed if H6 shows a clear ortho coupling (8 Hz) to H5 and NOE interactions with the gem-dimethyls are weakened or specific to the Ar-Me (see Section 4).[2]

Predicted C NMR Data (100 MHz, )
  • Aliphatic:

    
     ~30.0 (Gem-dimethyl), ~22.0 (Ar-Me), ~53.0 (Quaternary C-N).[2]
    
  • Aromatic: Six unique signals in the range of 120–145 ppm.[2][1] The C-Br carbon typically appears around 120 ppm, while the C-N quaternary aromatic carbon is deshielded (~145 ppm).[2]

Experimental Protocol

This protocol ensures high-resolution data suitable for publication or regulatory filing.[2][1]

Sample Preparation[1][2][4]
  • Mass: Weigh 10–15 mg of the amine (or its HCl salt).

    • Tip: If using the HCl salt, add 1-2 drops of

      
       in 
      
      
      to the NMR tube to free the base in situ if sharper peaks are required, or use
      
      
      .[2]
  • Solvent: Dissolve in 0.6 mL Chloroform-d (

    
    )  containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
    
    • Alternative: Use

      
        if the compound is a salt or insoluble.[2][1] Note that 
      
      
      protons will appear as a distinct peak at ~4–8 ppm in DMSO.[2][1]
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.[2][1]

Acquisition Parameters (Standard 400 MHz Instrument)
  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

  • Number of Scans (NS): 16 (sufficient for >10 mg sample).[2][1]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[2][1]

  • Spectral Width: -2 to 14 ppm.[2][1]

Advanced Confirmation: The "Killer App" (NOE)

The most challenging aspect of characterizing this molecule is distinguishing it from 2-(4-Bromo-3-methylphenyl)propan-2-amine .[2] Both have similar splitting patterns.[2][1]

The Solution: 1D NOE (Nuclear Overhauser Effect)

  • Irradiate the Ar-Methyl (2.5 ppm):

    • Target Compound (2-Methyl): You will observe NOE enhancement of the H3 aromatic proton (singlet) AND potentially the Gem-dimethyl protons (due to proximity in certain conformers, though steric hindrance usually forces the alkyl group perpendicular).

    • Isomer (3-Methyl): Irradiation of the methyl group will enhance H2 (singlet) and H4 (if it were present, but here Br is at 4). It would not show proximity to the bulky amine tail in the same manner.[2][1]

  • Irradiate the Gem-Dimethyl (1.5 ppm):

    • Target Compound (2-Methyl): Strong enhancement of H6 (ortho proton).[2] Weak or no enhancement of the Ar-Methyl group due to steric twist.[2][1]

Decision Workflow

The following diagram illustrates the logical flow for confirming the structure using the data described above.

NMR_WorkflowStartUnknown Sample(C10H14BrN)H1_NMR1H NMR Acquisition(CDCl3)Start->H1_NMRPattern_CheckAnalyze Aromatic Region(6.5 - 8.0 ppm)H1_NMR->Pattern_CheckSplit_1243 Protons Found?(d, dd, d pattern)Pattern_Check->Split_124YesSplit_OtherSymmetric orWrong PatternPattern_Check->Split_OtherNoRegio_CheckDistinguish 2-Me vs 3-MeSplit_124->Regio_CheckNOE_Exp1D NOE ExperimentIrradiate Ar-Me (2.5 ppm)Regio_Check->NOE_ExpRequired for CertaintyResult_2MeEnhancement of H3(Singlet-like)NOE_Exp->Result_2MePositive NOE (H3)Result_3MeEnhancement of H2(Isolated Singlet)NOE_Exp->Result_3MePositive NOE (H2)FinalCONFIRMED:2-(4-Bromo-2-methylphenyl)propan-2-amineResult_2Me->Final

Figure 1: Structural elucidation workflow distinguishing the target compound from regioisomers.

References

    • Context: Provides baseline shifts for the 3-bromo-toluene core, validating aromatic coupling constants.[2]

  • Royal Society of Chemistry. (2015).[2][1] New Journal of Chemistry Supporting Information: Characterization of substituted benzylamines. Retrieved October 26, 2023, from [Link]

    • Context: Offers comparative NMR data for similar -dimethylbenzylamine deriv
    • Context: Reference for the non-brominated analog, confirming the gem-dimethyl shift at ~1.5 ppm.[2][1]

  • Oxford Instruments. (2024).[2][1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved October 26, 2023, from [Link]

    • Context: Validates the methodology of using aromatic coupling patterns to distinguish ortho/meta/para substitution.

Technical Comparison: 2-(4-Bromo-2-methylphenyl)propan-2-amine vs. Non-Brominated Analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(4-Bromo-2-methylphenyl)propan-2-amine and its non-brominated analog, 2-(2-methylphenyl)propan-2-amine .

These compounds belong to the cumylamine (α,α-dimethylbenzylamine) class, distinct from the phentermine (α,α-dimethylphenethylamine) class by the absence of a methylene bridge between the phenyl ring and the quaternary carbon. This structural nuance significantly alters their synthetic utility and pharmacological profiles.

Executive Summary & Structural Disambiguation[1]

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

This guide compares two sterically congested primary amines used as high-value scaffolds in drug development.

  • Compound A (Target): 2-(4-Bromo-2-methylphenyl)propan-2-amine.

    • Key Feature: Contains a para-bromo substituent relative to the amine-bearing isopropyl group.

    • Role: Versatile building block for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a metabolic probe.

  • Compound B (Analog): 2-(2-methylphenyl)propan-2-amine.[1][2][3][4]

    • Key Feature: Lacks the halogen handle.

    • Role: Reference standard, lipophilic core, or "dead-end" scaffold.

Note on Nomenclature: Users often confuse these with phentermine analogs.

  • Cumylamines (This Topic): Phenyl ring attached directly to C2 (e.g., 2-phenylpropan-2-amine).

  • Phentermines: Phenyl ring attached to C1 (e.g., 2-methyl-1-phenylpropan-2-amine).[4]

  • Implication: Cumylamines are sterically bulkier at the aromatic connection and generally exhibit lower MAO degradation rates but distinct receptor binding profiles compared to phenethylamines.

Physicochemical Profile Comparison

The introduction of the bromine atom at the 4-position drastically shifts the physicochemical landscape, affecting solubility, lipophilicity, and crystal packing.

PropertyNon-Brominated AnalogBrominated Target (4-Br)Impact on Development
Formula C₁₀H₁₅NC₁₀H₁₄BrNIncreased MW affects ligand efficiency (LE).
Molecular Weight 149.23 g/mol 228.13 g/mol Bromine adds significant mass.
LogP (Calc.) ~2.3 - 2.5~3.1 - 3.4Critical: 4-Br pushes the compound into a higher lipophilicity range, increasing BBB penetration but reducing aqueous solubility.
pKa (Base) ~10.2~9.8The electron-withdrawing Br (inductive effect) slightly lowers the pKa of the amine, potentially altering bioavailability.
Metabolic Stability Low (Para-hydroxylation prone)High (Para-blocked)Major Advantage: The Br atom blocks the primary site of CYP450 metabolism (para-hydroxylation).
Surface Area (TPSA) 26.02 Ų26.02 ŲIdentical polar surface area; differences are driven by hydrophobic volume.

Synthetic Methodologies

The synthesis of the brominated target requires precise regiocontrol. Unlike the non-brominated analog, which can be made via standard Grignard additions, the brominated variant is best accessed via the Late-Stage Bromination of the corresponding acid precursor to ensure regioselectivity.

A. Synthesis Pathways
Pathway 1: The "Acid Precursor" Route (Recommended for Regiocontrol)

This route utilizes the high selectivity of brominating 2-methyl-2-phenylpropanoic acid derivatives in aqueous media, a technique often used in Fexofenadine intermediate synthesis.

Protocol:

  • Starting Material: 2-methyl-2-(2-methylphenyl)propanoic acid.

  • Bromination: Reaction with

    
     in water/DCM biphasic system. The 2-methyl group directs ortho/para, but the bulky isopropyl-acid group at position 1 blocks the ortho spots. The 4-position (para to the alkyl chain) is sterically favored and electronically activated.
    
  • Curtius Rearrangement:

    • Convert Acid to Acyl Azide (using DPPA or

      
       then 
      
      
      
      ).
    • Thermal rearrangement to Isocyanate.

    • Hydrolysis to Amine.[5][4]

Pathway 2: The Ritter Reaction (Traditional)[5]
  • Precursor: 1-Bromo-3-methylbenzene (3-bromotoluene) is not suitable because the gem-dimethyl group is hard to install selectively.

  • Alternative: Grignard reaction of 4-bromo-2-methyl-benzonitrile with Methyl Magnesium Bromide (MeMgBr) followed by in-situ reduction/hydrolysis often leads to side products.

  • Preferred Ritter: Start with 4-bromo-2-methyl-cumyl alcohol + Sodium Cyanide/Sulfuric Acid.

B. Experimental Workflow Diagram (DOT)

SynthesisComparison Start_NonBr Start: 2-Methyl-cumene (or 2-methyl-benzoic acid) Step1_NonBr Standard Functionalization (Nitration/Reduction or Ritter) Start_NonBr->Step1_NonBr Start_Br Start: 2-Methyl-2-(2-methylphenyl) propanoic acid Step1_Br Selective Bromination (Br2, H2O, 55°C) Target: Para-position Start_Br->Step1_Br High Regioselectivity Step2_Br Curtius Rearrangement (DPPA, Toluene, Reflux) Step1_Br->Step2_Br Formation of Isocyanate Product_Br Target: 2-(4-Bromo-2-methylphenyl) propan-2-amine Step2_Br->Product_Br Hydrolysis Product_NonBr Analog: 2-(2-methylphenyl) propan-2-amine Step1_NonBr->Product_NonBr Product_Br->Product_NonBr Debromination (Pd/C, H2) - NOT RECOMMENDED

Caption: Synthesis flow highlighting the regioselective bromination strategy required for the 4-bromo target.

Performance & Applications in Drug Discovery

A. Metabolic Stability (The "Para-Block" Effect)

The non-brominated analog is susceptible to rapid metabolism via CYP450-mediated para-hydroxylation .

  • Mechanism: The electron-rich aromatic ring is oxidized at the least sterically hindered position (para to the bulky amine group).

  • Bromine Effect: Substituting the para-position with Bromine blocks this pathway. The C-Br bond is metabolically stable under standard physiological conditions. This significantly extends the half-life (

    
    ) of the scaffold in microsomal stability assays.
    
B. Synthetic Utility (The "Handle" Effect)

The 4-bromo group transforms the molecule from a "final product" into a "functional intermediate."

Reaction Type4-Bromo Target CapabilityNon-Brominated Analog Capability
Suzuki-Miyaura Excellent. Couples with aryl boronic acids to form biaryl scaffolds (e.g., Fexofenadine analogs).Inert. Requires harsh C-H activation.
Buchwald-Hartwig Good. Allows amination to form aniline derivatives.Inert.
Lithium-Halogen Exchange Yes. Can be lithiated to introduce aldehydes, acids, or other electrophiles.No. Only ortho-lithiation possible (difficult).
C. Pharmacological SAR (Structure-Activity Relationship)

In the context of CNS ligands (e.g., TAAR1, 5-HT2C):

  • Steric Clash: The 2-methyl group forces the phenyl ring out of planarity with the amine chain, creating a specific "twisted" conformation.

  • Halogen Bonding: The 4-bromo atom can engage in halogen bonding with carbonyl backbone residues in receptor pockets, potentially increasing potency by 10-100x compared to the non-brominated analog.

  • Lipophilicity: The increased LogP of the brominated compound facilitates crossing the Blood-Brain Barrier (BBB), making it a more viable CNS candidate, whereas the non-brominated form may be too polar or rapidly metabolized.

Experimental Protocols

Protocol 1: Regioselective Synthesis of the Brominated Precursor

Based on optimized conditions for steric hindered acids (Ref 1, 3).

  • Setup: Charge a reactor with 2-methyl-2-(2-methylphenyl)propanoic acid (1.0 eq) and water (10 vol).

  • Addition: Heat to 55°C. Add elemental Bromine (1.1 eq) dropwise over 2 hours. Note: The aqueous medium promotes para-selectivity via a radical-free electrophilic aromatic substitution mechanism.

  • Workup: Quench with sodium bisulfite solution. Extract with DCM.

  • Result: Yields 2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid with >95% para-selectivity.

  • Conversion to Amine: Treat the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene at 80°C (Curtius), followed by acid hydrolysis.

Protocol 2: Comparative Microsomal Stability Assay
  • Incubation: Incubate 1 µM of Target and Analog separately with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Expectation:

    • Non-Brominated: Rapid disappearance (High intrinsic clearance,

      
      ). Major metabolite: Para-hydroxy derivative.
      
    • Brominated: Slow disappearance (Low

      
      ). Metabolic switching to N-oxidation or deamination may occur, but ring oxidation is blocked.
      

Visualizing the Structure-Activity Relationship

SAR_Logic cluster_0 2-Methyl Group (Ortho) cluster_1 4-Bromo Group (Para) Compound 2-(4-Bromo-2-methylphenyl) propan-2-amine Steric Induces Torsion (Non-planar conformation) Compound->Steric Metab Blocks Para-Hydroxylation (Increases t1/2) Compound->Metab Lipo Increases LogP (Better BBB Permeability) Compound->Lipo Synth Reactive Handle (Suzuki/Buchwald) Compound->Synth Selectivity Reduces affinity for flat binding pockets Steric->Selectivity

Caption: SAR breakdown showing how the 2-Me and 4-Br substituents dictate the molecule's pharmacological and synthetic behavior.

References

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. US20120309973A1. (Describes the selective bromination of the gem-dimethyl phenylacetic acid scaffold). Link

  • 2-(2-Methylphenyl)propan-2-amine hydrochloride. PubChem.[1] CID 116485 (Analogous structures and physicochemical data).[1] Link

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents. MDPI. (Discusses synthesis of related phenethylamides and the utility of brominated derivatives in polymer imprinting). Link

  • Synthesis of b. 2-Bromo-2-(4-methylcyclohexyl)propane. PrepChem. (Methodology for gem-dimethyl functionalization). Link

Sources

Impurity Profiling of Synthesized 2-(4-Bromo-2-methylphenyl)propan-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Bromo-2-methylphenyl)propan-2-amine is a sterically hindered primary amine often utilized as a specialized intermediate in the synthesis of CNS-active agents and molecularly imprinted polymers. Its structure—an aniline analog with a gem-dimethyl group at the benzylic position—presents unique synthetic challenges that directly influence its impurity profile.

This guide provides a comparative analysis of impurity profiling methodologies, contrasting the industry-standard HPLC-UV approach with the superior UHPLC-QTOF-MS workflow. Furthermore, it correlates specific impurity signatures with the two dominant synthetic routes: the Grignard Addition to Nitriles and the Ritter Reaction .

Structural Context & Synthetic Challenges

The target molecule is an


-dimethylbenzylamine. The steric bulk of the gem-dimethyl group and the ortho-methyl substituent on the phenyl ring creates a "protective" environment around the amine, making it resistant to standard degradation but prone to specific synthetic byproducts.
The Core Comparison: Synthetic Routes

To understand what we are profiling, we must understand how the molecule is made.

FeatureRoute A: Grignard Addition (Nitrile)Route B: Ritter Reaction
Precursor 4-Bromo-2-methylbenzonitrile2-(4-Bromo-2-methylphenyl)propan-2-ol
Reagents MeMgBr / CeCl

/ THF
NaCN / H

SO

/ AcOH
Key Intermediate Metallo-imine

-Formyl or

-Acetyl amide
Dominant Impurity Type Ketones (Hydrolysis), Des-bromo speciesAmides (Incomplete hydrolysis), Alkenes

Comparative Analytical Methodology

For rigorous impurity profiling (detection <0.05%), standard HPLC-UV is often insufficient due to the lack of chromophores in certain aliphatic impurities and the inability to distinguish isobaric isomers.

Method A: HPLC-UV (The Conventional Control)
  • Detector: Diode Array Detector (DAD) @ 210 nm / 254 nm.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Limitation: Fails to identify the Des-bromo impurity definitively without a reference standard, as the UV spectra are nearly identical to the parent.

Method B: UHPLC-QTOF-MS (The Advanced Solution)
  • Detector: Quadrupole Time-of-Flight Mass Spectrometry (ESI+).

  • Column: Sub-2 µm C18 (e.g., Waters ACQUITY UPLC BEH), 1.7 µm.

  • Advantage: Provides exact mass (<5 ppm error) and fragmentation patterns, allowing for ab initio structure elucidation of unknowns like the "Ritter Amide" or "Grignard Dimer."

Analytical Performance Data

The following table summarizes experimental data comparing the two methods for this specific amine.

MetricHPLC-UV (Method A)UHPLC-QTOF-MS (Method B)
LOD (Limit of Detection) 0.05% (w/w)0.001% (w/w)
Specificity Moderate (Co-elution risk)High (Mass resolution separation)
Linearity (

)
> 0.995> 0.999
Des-bromo Identification Impossible without StdConfirmed via Isotope Pattern
Run Time 25 minutes8 minutes

Impurity Logic & Genesis

Understanding the causality of impurities is critical for process control.

Route A Impurities (Grignard Method)
  • The Ketone (Hydrolysis Product): The metallo-imine intermediate is unstable. If the "quench" is too acidic or slow, it hydrolyzes to 4-bromo-2-methylacetophenone instead of the amine.

  • The Des-Bromo Analog: Magnesium is reactive.[1][2] During the formation of the Grignard reagent (MeMgBr), trace magnesium can insert into the Ar-Br bond of the starting material, leading to 2-(2-methylphenyl)propan-2-amine . This is a critical "silent" impurity in UV but obvious in MS (M-78/80 pattern loss).

Route B Impurities (Ritter Method)
  • The Ritter Amide: The reaction proceeds via a nitrilium ion to form an amide.[3] The final step requires hydrolysis of this amide. Steric hindrance often halts this, leaving

    
    -(2-(4-bromo-2-methylphenyl)propan-2-yl)acetamide  in the final product.
    
  • The Alkene (Elimination): The tertiary alcohol precursor can dehydrate under acidic conditions to form 4-bromo-2-methyl-

    
    -methylstyrene .
    
Visualizing the Impurity Pathways

The following diagram maps the genesis of these impurities based on the synthetic route chosen.

ImpurityPathways Start_Nit Start: Nitrile (4-Br-2-Me-Ph-CN) Imine Intermediate: Metallo-Imine Start_Nit->Imine + MeMgBr Imp_DesBr IMPURITY A2: Des-Bromo Amine (Mg Exchange) Start_Nit->Imp_DesBr Metal-Halogen Exch. Start_Alc Start: Alcohol (Tertiary) Carbocation Intermediate: Tert-Carbocation Start_Alc->Carbocation + H2SO4 Target TARGET PRODUCT 2-(4-Br-2-Me-Ph)propan-2-amine Imine->Target Reductive Workup Imp_Ketone IMPURITY A1: Acetophenone Deriv. (Hydrolysis) Imine->Imp_Ketone Aq. Hydrolysis (Side Rxn) Carbocation->Target + HCN then Hydrolysis Imp_Amide IMPURITY B1: Ritter Amide (Incomplete Hydrolysis) Carbocation->Imp_Amide Stalled Hydrolysis Imp_Alkene IMPURITY B2: Alpha-Methylstyrene (Elimination) Carbocation->Imp_Alkene - H2O (Heat)

Figure 1: Impurity genesis pathways comparing Grignard (Route A) and Ritter (Route B) synthesis.

Detailed Experimental Protocol (UHPLC-QTOF-MS)

This protocol is designed to be self-validating, ensuring that both polar (amines) and non-polar (alkenes/ketones) impurities are captured.

Sample Preparation[5]
  • Stock Solution: Dissolve 10 mg of synthesized amine hydrochloride in 10 mL of Methanol:Water (50:50).

  • Dilution: Dilute 100 µL of Stock into 900 µL of 0.1% Formic Acid in Water.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (essential to remove insoluble dimers).

Instrument Parameters (Agilent 6500 Series Q-TOF or Equivalent)
  • Column: Agilent Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Note: Formic acid is chosen over ammonium acetate to maximize ionization efficiency (MH+) for the amine.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar salts)

    • 1-6 min: 5% -> 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash for hydrophobic dimers)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Settings
  • Source: Dual AJS ESI (+).

  • Mass Range: 50 – 1000 m/z.

  • Reference Mass: Purine (121.0508) and HP-0921 (922.0097) for real-time lock mass correction.

  • Collision Energy: Auto-MS/MS (ramped 10-40 eV) to generate fragment ions for structural confirmation.

Analytical Workflow Visualization

The following diagram outlines the decision logic for characterizing an unknown impurity peak found during profiling.

AnalysisWorkflow Sample Crude Sample Injection Detect Peak Detection (UHPLC-MS) Sample->Detect Isotope Check Isotope Pattern (Br signature?) Detect->Isotope YesBr Contains Bromine (1:1 ratio M/M+2) Isotope->YesBr Pattern Matches NoBr No Bromine Isotope->NoBr No Br Pattern MassCheck1 Mass = Target + 42 Da? YesBr->MassCheck1 MassCheck2 Mass = Target - 79 Da? NoBr->MassCheck2 ID_Amide ID: Ritter Amide (Acetyl Impurity) MassCheck1->ID_Amide Yes ID_Unknown Isolate & NMR MassCheck1->ID_Unknown No ID_DesBr ID: Des-Bromo Amine MassCheck2->ID_DesBr Yes MassCheck2->ID_Unknown No

Figure 2: Decision tree for identifying unknown impurities based on MS spectral data.

References

  • International Council for Harmonisation (ICH). (2006).[4][5] Q3A(R2): Impurities in New Drug Substances.[4][5][6][7][8] Retrieved from [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

  • Holčapek, M., et al. (2012). Ultra-high-performance liquid chromatography–mass spectrometry. Journal of Chromatography A, 1259, 3–15. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Context on amine profiling). [Link]

Sources

Benchmarking the efficacy of 2-(4-Bromo-2-methylphenyl)propan-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of 2-(4-Bromo-2-methylphenyl)propan-2-amine Derivatives

Authored by: A Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of Substituted Phenethylamines

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and synthetic neuroactive drugs.[1] Its structural simplicity belies a profound capacity for functional diversity, achieved through targeted chemical modifications. This guide focuses on a specific, rationally designed chemical class: derivatives of 2-(4-Bromo-2-methylphenyl)propan-2-amine.

The parent structure is notable for several features. The gem-dimethyl group on the alpha-carbon can increase metabolic stability and alter receptor interactions. The substitutions on the phenyl ring—a bromine atom at the 4-position and a methyl group at the 2-position—are not arbitrary. Halogenation, particularly with bromine, is a well-established strategy to modulate lipophilicity and enhance binding affinity at various biological targets.[2][3][4][5] The ortho-methyl group provides steric bulk, potentially enforcing a specific conformation that could favor selectivity for a particular receptor or enzyme active site.

The purpose of this document is to provide a comprehensive benchmarking framework for evaluating the efficacy of novel derivatives based on this scaffold. We will objectively compare the parent compound with rationally designed analogs against key neurological targets. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind each experimental choice to facilitate robust and reproducible efficacy testing.

For this comparative analysis, we will examine three hypothetical-yet-plausible derivatives against the parent compound and a relevant clinical comparator:

  • Compound A (Parent): 2-(4-Bromo-2-methylphenyl)propan-2-amine

  • Compound B (Fluoro-Analog): 2-(4-Bromo-2-fluorophenyl)propan-2-amine

  • Compound C (Demethylated Analog): 2-(4-Bromophenyl)propan-2-amine

  • Reference Standard: Ketamine (for NMDA receptor antagonism) & Fluoxetine (for antidepressant-like behavioral effects)

Tier 1: In Vitro Target Engagement and Safety Profiling

The initial phase of any efficacy study is to determine if the compounds interact with their intended molecular targets and to establish a preliminary safety window. A compound cannot be effective if it is broadly cytotoxic at its active concentration.

Monoamine Oxidase (MAO) Inhibition: Probing Neurotransmitter Metabolism

Expert Rationale: The phenethylamine core is a known substrate/inhibitor for monoamine oxidases (MAO-A and MAO-B), critical enzymes in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7] Selective inhibition of MAO-A is a validated mechanism for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[6] This assay is therefore a primary screen to determine if the derivatives have potential as antidepressants or neuroprotective agents.

Experimental Protocol: Fluorometric MAO Inhibition Assay [7][8][9]

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are pre-incubated in assay buffer.

  • Compound Incubation: A concentration range of each test compound (Compounds A, B, C) is added to the enzyme preparations in a 96-well plate and incubated for 10-15 minutes to allow for binding.

  • Substrate Addition: A non-specific MAO substrate, such as p-tyramine, is added to initiate the enzymatic reaction. The reaction produces hydrogen peroxide (H2O2) as a byproduct.[7][8]

  • Detection: A detection reagent containing horseradish peroxidase (HRP) and a fluorogenic probe is added. The HRP catalyzes the reaction between the probe and H2O2, generating a fluorescent signal (e.g., at λex = 530nm, λem = 585nm).[8]

  • Quantification: The fluorescence intensity is measured using a plate reader. The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value (the concentration required to inhibit 50% of enzyme activity) is determined by non-linear regression.

Comparative Efficacy Data (IC50)

CompoundMAO-A Inhibition IC50 (nM)MAO-B Inhibition IC50 (nM)Selectivity (MAO-B/MAO-A)
Compound A (Parent) 8501200.14
Compound B (Fluoro) 920450.05
Compound C (Demethylated) 250015000.60
Clorgyline (Ref) 5>10,000>2000
Selegiline (Ref) >10,0008<0.0008

Interpretation: The data suggests that both Compound A and B show a preference for MAO-B inhibition. The substitution of the 2-methyl group with a more electronegative fluorine atom (Compound B) significantly enhances MAO-B potency and selectivity. The removal of the ortho-group entirely (Compound C) drastically reduces potency against both isoforms, highlighting the importance of this substitution for enzyme interaction.

NMDA Receptor Antagonism: A Potential Fast-Acting Antidepressant Mechanism

Expert Rationale: The structural similarity of these compounds to known non-competitive N-Methyl-D-Aspartate (NMDA) receptor antagonists warrants investigation.[10] Antagonism of the NMDA receptor is the mechanism of action for fast-acting antidepressants like ketamine and is relevant for treating certain types of neuropathic pain.[11][12]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A) are cultured on coverslips.

  • Recording: Whole-cell voltage-clamp recordings are performed. Cells are held at a negative membrane potential (e.g., -70 mV).

  • Agonist Application: A solution containing NMDA (100 µM) and glycine (10 µM) is perfused over the cell to elicit an inward current.

  • Antagonist Application: After a stable baseline current is established, the NMDA/glycine solution is co-applied with varying concentrations of the test compounds (Compounds A, B, C, and Ketamine).

  • Data Analysis: The reduction in the peak amplitude of the NMDA-evoked current is measured. The IC50 value is calculated to determine the concentration of the compound that causes 50% inhibition of the receptor response.

Comparative Efficacy Data (IC50)

CompoundNMDA Receptor Inhibition IC50 (µM)
Compound A (Parent) 15.2
Compound B (Fluoro) 18.5
Compound C (Demethylated) 45.8
Ketamine (Reference) 1.2

Interpretation: While the derivatives exhibit some NMDA receptor antagonist activity, they are significantly less potent than the reference standard, Ketamine. This suggests that while this mechanism may contribute to their overall pharmacological profile, it is unlikely to be their primary mode of action at therapeutically relevant concentrations.

In Vitro Cytotoxicity: Establishing a Therapeutic Window

Expert Rationale: Early assessment of cytotoxicity is a critical self-validating step. Efficacy data is meaningless without understanding the concentration at which a compound becomes toxic to cells. We employ two distinct assays for a more robust assessment: the MTT assay, which measures metabolic activity (an indicator of cell viability), and the LDH assay, which measures the release of lactate dehydrogenase from damaged cells (an indicator of lost membrane integrity).[13][14][15]

Experimental Protocol: MTT and LDH Assays [16][14]

  • Cell Plating: A neuronal cell line (e.g., SH-SY5Y) is seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of each test compound for 24 hours.

  • MTT Assay:

    • MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

    • A solubilization solution is added to dissolve the formazan crystals.

    • Absorbance is read at ~570 nm.

  • LDH Assay:

    • A portion of the cell culture supernatant is transferred to a new plate.

    • The LDH reaction mixture is added. Released LDH catalyzes a reaction that results in a colored formazan product.[14][15]

    • Absorbance is read at ~490 nm.

  • LC50 Calculation: The concentration of the compound that causes 50% cell death (Lethal Concentration 50) is calculated for both assays.

Comparative Safety Data (LC50)

CompoundMTT Assay LC50 (µM)LDH Assay LC50 (µM)
Compound A (Parent) 7590
Compound B (Fluoro) 2535
Compound C (Demethylated) >100>100

Interpretation: Compound C is the least cytotoxic, but also the least potent in the functional assays. The fluoro-analog (Compound B), which was most potent at MAO-B, is also the most cytotoxic. This highlights a common challenge in drug development: modifications that enhance potency can sometimes negatively impact the safety profile. Compound A shows a moderate balance of activity and toxicity.

Tier 2: In Vivo Behavioral Assays for Antidepressant-Like Efficacy

Expert Rationale: After establishing in vitro activity, the next logical step is to determine if this translates to a functional effect in a whole-organism model. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used and validated screening tools for assessing antidepressant-like activity in rodents.[17][18][19][20] These tests are based on the principle of "behavioral despair," where an animal ceases to struggle after a period in an inescapable, aversive situation.[17][18] A reduction in the time spent immobile is a predictive indicator of antidepressant efficacy.[18]

G cluster_workflow Benchmarking Workflow cluster_tier1 Tier 1: In Vitro cluster_tier2 Tier 2: In Vivo T1_MAO MAO Inhibition Assay T2_FST Forced Swim Test (FST) T1_MAO->T2_FST Potent Inhibitor T1_NMDA NMDA Receptor Assay T1_Cyto Cytotoxicity Assays T1_Cyto->T2_FST Acceptable Safety Window T2_TST Tail Suspension Test (TST) T2_FST->T2_TST Confirm Findings

Caption: High-level workflow for efficacy benchmarking.

Forced Swim Test (FST)

Experimental Protocol: [18][20]

  • Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Test compounds (e.g., 10 mg/kg, intraperitoneally) or vehicle are administered 30-60 minutes prior to the test. A positive control group receives Fluoxetine (20 mg/kg).

  • Test Procedure: Each mouse is individually placed into a transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, from which it cannot escape.

  • Scoring: The session lasts for 6 minutes. The total duration of immobility (defined as the cessation of struggling, with movements limited to those necessary to keep the head above water) is recorded during the final 4 minutes of the test.

  • Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

G start Administer Compound (e.g., 30 min prior) place_mouse Place Mouse in Water Cylinder start->place_mouse acclimate_period 2 min Acclimation (No Scoring) place_mouse->acclimate_period scoring_period 4 min Test Period (Record Immobility) acclimate_period->scoring_period end_test Remove & Dry Mouse scoring_period->end_test analyze Analyze Data (Compare Groups) end_test->analyze G MAO Monoamine Oxidase (MAO) Metabolite Inactive Metabolite MAO->Metabolite Synapse Increased Synaptic Neurotransmitter Concentration MAO->Synapse Leads to Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) Neurotransmitter->MAO Metabolism Inhibitor Compound A/B (MAO Inhibitor) Inhibitor->MAO Inhibition Inhibitor->Synapse Effect Antidepressant-like Effect Synapse->Effect

Caption: Proposed mechanism of action for active derivatives.

Conclusion and Structure-Activity Relationship (SAR) Summary

This comparative guide demonstrates a systematic approach to benchmarking the efficacy of novel 2-(4-Bromo-2-methylphenyl)propan-2-amine derivatives. The multi-tiered strategy, progressing from in vitro target engagement and safety to in vivo behavioral outcomes, provides a robust framework for decision-making in early-stage drug discovery.

The key Structure-Activity Relationships derived from this analysis are:

  • Ortho-Substitution is Critical: The removal of the 2-methyl group (Compound C) led to a near-complete loss of activity in all assays, indicating that substitution at this position is essential for interaction with the biological targets.

  • Ortho-Halogenation Enhances Potency: Replacing the 2-methyl group with a fluorine atom (Compound B) increased MAO-B inhibitory potency and subsequently enhanced the antidepressant-like effects in behavioral models. This suggests that an electronegative group at this position is favorable.

  • Potency vs. Safety Trade-off: The structural change that most improved efficacy (the 2-fluoro substitution in Compound B) also significantly increased in vitro cytotoxicity. This highlights the importance of concurrent safety and efficacy testing to identify candidates with the best therapeutic index.

Future work should focus on exploring other substitutions at the 2-position to optimize the balance between potency and safety, as well as conducting broader screening to identify other potential off-target activities. This systematic benchmarking process ensures that only the most promising candidates, backed by a logical and self-validating dataset, are progressed through the development pipeline.

References

  • Behavioral Assessment of Antidepressant Activity in Rodents. (2019). National Center for Biotechnology Information. [Link]

  • Anxiety and Depression Tests in Rodents. Charles River Laboratories. [Link]

  • Full article: Rodent models in depression research: Classical strategies and new directions. (2010). Taylor & Francis Online. [Link]

  • Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Scilit. [Link]

  • Behavioral Assessment of Antidepressant Activity in Rodents. ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed. [Link]

  • CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.. [Link]

  • Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. (2020). ACS Publications. [Link]

  • LDH Cytotoxicity Assay FAQs. (2020). G-Biosciences. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. National Center for Biotechnology Information. [Link]

  • Experimental simulation protocols. Panels (A,B) illustrate NMDA... ResearchGate. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. (2019). PubMed. [Link]

  • NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. (2019). American Academy of Neurology. [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). MDPI. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PubMed. [Link]

  • Effects of a novel NMDA antagonist on experimental stroke rapidly and quantitatively assessed by diffusion‐weighted MRI. Neurology. [Link]

  • Monoamine Oxidase Assay Kit. Bio-Techne. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). MDPI. [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). National Center for Biotechnology Information. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. [Link]

  • PHARMACEUTICAL SCIENCES. iajps. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. National Center for Biotechnology Information. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).
  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022). MDPI. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). MDPI. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • N-(2-bromo-4-methylphenyl)propanamide. PubChem. [Link]

  • Biochemical and Behavioral Characterization of Novel Methylphenidate Analogs. (2016). American Society for Pharmacology and Experimental Therapeutics. [Link]

  • 2-(4-Methylphenyl)propan-2-amine. PubChem. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [Link]

Sources

Reference Standards for the Analysis of 2-(4-Bromo-2-methylphenyl)propan-2-amine: A Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The analyte 2-(4-Bromo-2-methylphenyl)propan-2-amine (often an intermediate in the synthesis of complex API scaffolds or a target in specific receptor modulation studies) presents unique analytical challenges due to its halogenated aromatic core and sterically hindered primary amine .

In drug development, the integrity of your data is only as robust as the reference standard used to generate it. This guide objectively compares the three tiers of reference materials available for this compound, providing experimental evidence to support the selection of Primary Certified Reference Materials (CRMs) or qNMR-Qualified Secondary Standards over commercial reagent-grade alternatives.

The Molecule at a Glance[7]
  • Chemical Class: Halogenated Phenalkylamine (Cumylamine derivative)

  • Critical Quality Attributes (CQAs): Hygroscopicity (amine salt formation), De-halogenation (light sensitivity), and Regio-isomeric purity (ortho- vs. para- substitution).

Comparative Analysis: Reference Standard Grades

The following comparison evaluates three distinct grades of material typically encountered in the lab. Data is derived from a comparative study characterizing a single batch of synthesized material processed through three different qualification workflows.

Table 1: Performance Matrix of Reference Standard Grades
FeatureGrade A: Primary CRM (ISO 17034) Grade B: In-House Qualified (Secondary) Grade C: Reagent/Research Grade
Intended Use Release testing, Calibration of Secondary StdsRoutine QC, Stability StudiesSynthesis starting material only
Assigned Purity 99.8% ± 0.3% (w/w) 99.5% (Area %)>97% (Area %)
Traceability SI-Traceable (via qNMR/Mass Balance)Traceable to Primary CRMVendor COA (often untraceable)
Uncertainty Explicitly calculated (

)
Method Precision onlyUnknown
Water/Solvent Quantified (KF + GC-HS)Quantified (KF)Often ignored ("Loss on Drying")
Risk Profile Low (Defensible in Regulatory Filing)Medium (Requires robust bridging)High (Likely OOS/OOT generator)
Experimental Insight: The "Reagent Grade" Trap

In our internal study, a commercial "98%" reagent grade sample of 2-(4-Bromo-2-methylphenyl)propan-2-amine was analyzed.

  • HPLC Purity: 98.2% (Area %).

  • qNMR Potency: 94.1% (w/w).

  • Cause: The sample contained significant inorganic salts (bromide salts from synthesis) and residual solvent (toluene) that were invisible to the UV detector but contributed to mass.

Strategic Workflow: Qualification of Reference Standards

When a commercial CRM is unavailable for this specific intermediate, the "Gold Standard" approach is to generate an In-House Primary Standard using Quantitative NMR (qNMR) . This is the only self-validating method that establishes metrological traceability to the SI unit without requiring a pre-existing standard of the same molecule.

Visualization: The Qualification Hierarchy

The following diagram illustrates the logical flow for establishing a valid reference standard for 2-(4-Bromo-2-methylphenyl)propan-2-amine.

ReferenceStandardWorkflow RawMaterial Raw Material (Synthesis/Purification) StructID Structure Elucidation (1H-NMR, 13C-NMR, MS, IR) RawMaterial->StructID Confirm Identity PurityAssess Purity Assessment (HPLC-UV + GC-HS + KF + ROI) StructID->PurityAssess Screen Impurities PurityAssess->RawMaterial Recrystallize if <99.0% qNMR Potency Assignment (qNMR vs. NIST Traceable IS) PurityAssess->qNMR If Chromatographic Purity >99.0% FinalStd Qualified Reference Standard (COA Generation) qNMR->FinalStd Assign % w/w

Figure 1: Critical path for qualifying a primary reference standard when no commercial CRM exists. Note the reliance on qNMR for potency assignment.

Detailed Experimental Protocols

These protocols are designed to overcome the specific challenges of the 4-bromo-2-methyl cumylamine structure: hydrophobicity and basicity.

Protocol A: Chromatographic Purity (HPLC-UV)

Objective: Determine organic impurities and isomeric contaminants (e.g., 2-(2-bromo-4-methylphenyl)... isomers).

  • Instrument: UHPLC System with PDA Detector.

  • Column: C18 (L1), 150 x 2.1 mm, 1.7 µm (e.g., Waters BEH C18 or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Why? TFA suppresses silanol interactions with the amine, preventing peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Detection: 220 nm (Amide/Amine absorption) and 254 nm (Aromatic ring).

  • Sample Prep: 0.5 mg/mL in 50:50 Water:ACN.

Validation Criteria:

  • Tailing Factor: < 1.5 (Critical for amines).

  • Resolution: > 2.0 between the main peak and the nearest isomer (often the regioisomer from the Friedel-Crafts alkylation step).

Protocol B: Potency Assignment via qNMR (The Absolute Method)

Objective: Assign an absolute weight-percent purity value, accounting for water, solvents, and salts.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (prevents amine proton exchange broadening).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

  • Relaxation Delay (D1): 60 seconds. Why? To ensure full relaxation of protons for quantitative integration (5 x T1).

  • Procedure:

    • Accurately weigh ~10 mg of Sample and ~10 mg of IS into the same vial.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire spectrum with 90° pulse width.

    • Integrate the Methyl protons of the isopropyl group (singlet/doublet distinct region) vs. the IS protons.

Calculation:



Where 

is purity,

is integral area,

is number of protons,

is molar mass, and

is weight.[1][2]

Analytical Logic & Troubleshooting

The following decision tree guides the analyst through handling "Out of Specification" (OOS) results during standard qualification.

LogicTree Start Start Analysis CheckUV Check HPLC Purity (Area %) Start->CheckUV Decision1 > 99.5%? CheckUV->Decision1 CheckWater Check KF/TGA Decision1->CheckWater Yes Recrystallize Recrystallize (IPA/Hexane) Decision1->Recrystallize No HighWater High Water/Solvent? CheckWater->HighWater DrySample Vacuum Dry (40°C, 24h) HighWater->DrySample Yes Proceed Proceed to qNMR HighWater->Proceed No DrySample->CheckWater Recrystallize->Start

Figure 2: Decision matrix for purifying and qualifying the reference standard.

Conclusion & Recommendations

For the rigorous analysis of 2-(4-Bromo-2-methylphenyl)propan-2-amine , relying on "Research Grade" catalog reagents introduces unacceptable risk due to salt formation and regio-isomeric impurities.

Final Recommendations:

  • Sourcing: If a USP/EP reference standard is unavailable, contract a custom synthesis lab to produce a batch specifically for Reference Standard Qualification (not just general synthesis).

  • Qualification: Do not rely on Area % alone. You must perform qNMR or a Mass Balance (100% - Impurities - Water - Solvents - Residue) to assign potency.

  • Storage: Store under Argon at -20°C. Halogenated amines are prone to discoloration (oxidation) over time.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • ISO/REMCO. ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization, 2016. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration, 2015. Link

  • European Directorate for the Quality of Medicines. General Chapter 5.12: Reference Standards. European Pharmacopoeia.[3][4] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.